EM574
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKIOZMKHHNLL-CBUZSSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891360 | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-13-2 | |
| Record name | Idremcinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDREMCINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EM574: A Technical Guide for Researchers and Drug Development Professionals
Introduction
EM574 is a potent, non-peptide agonist of the motilin receptor, derived from the macrolide antibiotic erythromycin (B1671065).[1][2] Its chemical designation is de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal. This compound has demonstrated significant prokinetic activity, stimulating gastrointestinal motility, which has led to its investigation as a therapeutic agent for conditions such as gastroparesis and delayed gastric emptying.[3] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols.
Chemical Structure
The chemical structure of this compound is presented below. The IUPAC name for this compound is (2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one.
Molecular Formula: C36H63NO12
2D Structure:
3D Conformer:
Mechanism of Action and Signaling Pathways
This compound exerts its prokinetic effects by acting as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract. The binding of this compound to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and enhanced gastrointestinal motility.
The primary signaling pathway activated by the motilin receptor involves the coupling to Gαq and Gα13 subunits. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
In parallel, the activation of Gα13 and DAG stimulates the RhoA/Rho-kinase pathway. Rho-kinase inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition of MLCP sensitizes the contractile apparatus to Ca2+, resulting in a more sustained contraction for a given level of intracellular Ca2+.
The following diagrams, generated using the DOT language, illustrate the motilin receptor signaling pathway and a general experimental workflow for studying motilin receptor agonists.
Caption: Motilin Receptor Signaling Pathway initiated by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Data Presentation
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue | Reference |
| Kd | 7.8 x 10⁻⁹ M | Human | Gastric Antrum Smooth Muscle | [1] |
| pIC50 | 8.21 ± 0.13 | Rabbit | Gastric Antrum Smooth Muscle | [2] |
Table 2: In Vitro Functional Activity of this compound
| Parameter | Value | Species | Tissue | Reference |
| Concentration for Contraction | 10⁻⁷ - 10⁻⁵ M | Human | Gastric Antrum Muscle Strips | [1] |
| Peak Myocyte Shortening | 10⁻⁷ M | Human | Isolated Gastric Myocytes | [1] |
| pEC50 for Contraction | 8.26 ± 0.04 | Rabbit | Isolated Intestine | [2] |
Table 3: In Vivo Prokinetic Effects of this compound in Dogs
| Dose (intraduodenal) | Effect | Condition | Reference |
| 0.03 mg/kg | Stimulated antral motility and significantly enhanced gastric emptying | Normal | [3] |
| 0.03 mg/kg | Increased antral motility and reversed delayed gastric emptying | Gastroparesis induced by oleic acid or dopamine | [3] |
| 10 µg/kg | Significantly accelerated gastric emptying of liquids | Normal | [4][5] |
| 30 µg/kg | Significantly accelerated gastric emptying of solids | Normal | [4][5] |
| 30 µg/kg | Completely restored solid and liquid gastric emptying and muscle contractility | Clonidine-induced gastroparesis | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of this compound for the motilin receptor.
General Protocol:
-
Membrane Preparation: Homogenize gastric antrum smooth muscle tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd for this compound can be calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Smooth Muscle Contraction Assay
Objective: To assess the functional activity of this compound in inducing smooth muscle contraction.
General Protocol:
-
Tissue Preparation: Dissect muscle strips from the gastric antrum or intestine of the test species (e.g., human, rabbit).
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
-
Drug Administration: Add cumulative concentrations of this compound to the organ bath and record the resulting contractile responses.
-
Data Analysis: Measure the amplitude of the contractions at each concentration of this compound. Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the maximum effect (Emax).
In Vivo Gastric Emptying Studies in Conscious Dogs
Objective: To evaluate the prokinetic effects of this compound on gastric emptying in a whole animal model.
General Protocol:
-
Animal Model: Use conscious dogs equipped with gastric and duodenal cannulas for drug administration and sample collection.
-
Test Meal: Administer a standardized test meal to the dogs. The meal may consist of a solid component (e.g., radiolabeled meal) and a liquid component (e.g., phenol (B47542) red solution).
-
Drug Administration: Administer this compound, typically intraduodenally, at various doses.
-
Gastric Emptying Measurement:
-
Solid Phase: At different time points after meal ingestion, collect gastric contents and measure the amount of the solid marker remaining in the stomach.
-
Liquid Phase: At different time points, collect duodenal samples and measure the concentration of the liquid marker to determine the rate of liquid emptying from the stomach.
-
Acetaminophen (B1664979) Absorption Method (Indirect): Administer acetaminophen with the meal and measure its plasma concentration over time. The rate of acetaminophen absorption reflects the rate of gastric emptying.
-
-
Data Analysis: Calculate the gastric emptying rate for both the solid and liquid phases of the meal and compare the rates in the presence and absence of this compound. Analyze the dose-response relationship for the effect of this compound on gastric emptying.
Conclusion
This compound is a well-characterized, potent motilin receptor agonist with significant prokinetic properties. Its mechanism of action through the Gαq/13-PLC-IP3 and RhoA/Rho-kinase pathways is well-established, leading to smooth muscle contraction and accelerated gastric emptying. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The experimental protocols outlined in this guide provide a foundation for further research and development of this compound and other motilin receptor agonists for the treatment of gastrointestinal motility disorders.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ghrelin Receptor Affinity of EM574
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574, a derivative of erythromycin, is well-documented as a potent motilin receptor agonist.[1] However, scientific literature also indicates that this compound exhibits orexigenic (appetite-stimulating) activity, which is attributed to its affinity for the growth-hormone secretagogue receptor (GHS-R), now commonly known as the ghrelin receptor.[2][3] This dual receptor affinity positions this compound as a compound of interest in gastroenterological and metabolic research. This technical guide provides a comprehensive overview of the known information regarding this compound's interaction with the ghrelin receptor, alongside detailed, generalized experimental protocols for assessing such interactions, as specific quantitative data for this compound is not extensively published.
This compound and its Affinity for the Ghrelin Receptor
The structural similarity between the motilin and ghrelin receptors may provide a basis for the cross-reactivity of ligands like this compound. This guide, therefore, presents the standard methodologies employed to determine the binding affinity and functional activity of ligands at the ghrelin receptor, which would be applicable to the further characterization of this compound.
Quantitative Data on Ligand-Ghrelin Receptor Interaction
As specific data for this compound is unavailable, the following table presents reference binding affinities for the endogenous ligand, ghrelin, and other synthetic ligands at the human ghrelin receptor (GHS-R1a) to provide a comparative context.
| Ligand | Receptor | Assay Type | Affinity Value (Kᵢ/IC₅₀/Kₑ) | Reference |
| Ghrelin (human) | GHS-R1a | Radioligand Binding | Kᵢ = 0.53 ± 0.03 nM | [4] |
| JMV 2959 (antagonist) | GHS-R1a | Radioligand Binding | IC₅₀ = 12 nM | ResearchGate |
| Anamorelin (agonist) | GHS-R1a | Radioligand Binding | Kᵢ = 0.6 nM | ResearchGate |
| This compound | GHS-R1a | Not Reported | Not Publicly Available |
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is a standard method to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.
a. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHS-R1a).
-
Radioligand: Typically ¹²⁵I-labeled human ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ghrelin.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
Instrumentation: Gamma counter.
b. Methodology:
-
Membrane Preparation: Culture the GHS-R1a expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kₑ value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
Since the ghrelin receptor is a Gq-coupled GPCR, agonist binding leads to an increase in intracellular calcium concentration. This functional assay measures this response.
a. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHS-R1a).
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
b. Methodology:
-
Cell Plating: Plate the GHS-R1a expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a suitable buffer for approximately one hour at 37°C.
-
Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject varying concentrations of the test compound (this compound) into the wells.
-
Signal Detection: Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of receptor activation. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways and Visualizations
Activation of the ghrelin receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. Other signaling pathways, including those involving Gαi/o and Gα12/13, have also been reported.
References
EM574 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM574 is a potent, non-peptide agonist of the motilin receptor, demonstrating significant prokinetic activity in the gastrointestinal (GI) tract. As an erythromycin (B1671065) derivative, it mimics the effects of the endogenous hormone motilin, primarily inducing smooth muscle contraction and promoting gastric emptying. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound. It details the direct actions on smooth muscle cells via G-protein coupled motilin receptors and the indirect pathways involving cholinergic neurotransmission. This document synthesizes current research to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development, presenting quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound has emerged as a compound of interest for its gastroprokinetic effects, which are primarily mediated through its agonistic activity at the motilin receptor.[1][2] The motilin receptor, a G-protein coupled receptor (GPCR), is a key regulator of interdigestive gastrointestinal motility.[3] Understanding the intricate downstream signaling cascades initiated by this compound is crucial for the development of novel therapeutic strategies for motility disorders. This guide will dissect these pathways, providing a granular view of the molecular events that translate receptor binding into a physiological response.
Core Signaling Pathways of this compound
The prokinetic effects of this compound are a result of its ability to initiate a cascade of intracellular events that culminate in the contraction of gastrointestinal smooth muscle. This occurs through two primary, and likely interconnected, pathways: a direct pathway involving motilin receptors on smooth muscle cells and an indirect pathway mediated by the stimulation of cholinergic neurons.
Direct Signaling Pathway in Smooth Muscle Cells
This compound directly stimulates smooth muscle cell contraction by acting on motilin receptors.[1] This contractile effect has been shown to be independent of atropine (B194438) or tetrodotoxin (B1210768) in some in vitro preparations, indicating a direct action on the muscle cells.[1][2] The motilin receptor is coupled to the Gαq and Gα13 subunits of heterotrimeric G-proteins.[4][5]
The activation of these G-proteins by this compound initiates a biphasic contractile response: an initial, transient peak followed by a sustained contraction.[4][5]
Initial Phase (Transient Contraction):
-
Gαq Activation and PLCβ Stimulation: Upon this compound binding, the activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).[4][6]
-
IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[4][5]
-
Activation of Myosin Light Chain Kinase (MLCK): The increase in intracellular Ca2+ leads to the formation of a Ca2+/calmodulin complex, which in turn activates Myosin Light Chain Kinase (MLCK).[4][5]
-
Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20), which is the key event that initiates smooth muscle contraction.[4][5]
Sustained Phase (Sustained Contraction):
The sustained phase of contraction is mediated by pathways that increase the Ca2+ sensitivity of the contractile machinery, primarily through the inhibition of Myosin Light Chain Phosphatase (MLCP). This is a RhoA-dependent process activated by both Gαq and Gα13.[4][5]
-
RhoA Activation: The activated Gαq and Gα13 subunits stimulate the small GTPase RhoA.
-
Rho Kinase (ROCK) Pathway: Activated RhoA binds to and activates Rho kinase (ROCK). ROCK then phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[5]
-
Protein Kinase C (PKC) Pathway: DAG, produced alongside IP3, activates Protein Kinase C (PKC). PKC phosphorylates CPI-17, a 17-kDa protein that is a potent inhibitor of MLCP.[4][5]
-
Sustained MLC20 Phosphorylation: The dual inhibition of MLCP by the ROCK and PKC pathways leads to a sustained high level of MLC20 phosphorylation, resulting in prolonged smooth muscle contraction.[4][5]
Diagram: Direct Downstream Signaling of this compound in Gastrointestinal Smooth Muscle
Caption: Direct downstream signaling of this compound in gastrointestinal smooth muscle.
Indirect Signaling Pathway via Cholinergic Neurons
Evidence suggests that this compound's prokinetic effects are also mediated through the stimulation of a cholinergic neural pathway.[3] This is supported by findings that the effects of this compound can be blocked by the muscarinic receptor antagonist, atropine. This indirect pathway likely involves the following steps:
-
Stimulation of Enteric Neurons: this compound acts on motilin receptors present on enteric neurons in the myenteric plexus.
-
Acetylcholine (B1216132) (ACh) Release: This stimulation triggers the release of acetylcholine (ACh) from the nerve terminals.
-
Activation of Muscarinic M3 Receptors: ACh then binds to muscarinic M3 receptors, which are highly expressed on gastrointestinal smooth muscle cells.[7][8]
-
Gq-Coupled Signaling Cascade: The M3 receptor is also a Gq-coupled GPCR.[8][9] Its activation by ACh initiates the same downstream signaling cascade as the direct activation of the motilin receptor: Gαq activation, PLCβ stimulation, IP3 and DAG production, intracellular Ca2+ release, and subsequent smooth muscle contraction.[8][10]
Diagram: Indirect Downstream Signaling of this compound via Cholinergic Neurons
Caption: Indirect downstream signaling of this compound via cholinergic neurons.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for comparative analysis.
Table 1: Receptor Binding Affinity and Potency of this compound and Motilin
| Compound | Receptor | Preparation | Assay | Parameter | Value | Reference |
| This compound | Motilin | Human gastric antrum smooth muscle homogenates | Receptor Binding | Kd | 7.8 x 10-9 M | [1] |
| Motilin | Motilin | Human gastric antrum smooth muscle homogenates | Receptor Binding | Kd | 4.5 x 10-9 M | [1] |
| This compound | Motilin | Rabbit gastric antral smooth muscle homogenates | Receptor Binding | pIC50 | 8.21 ± 0.13 | [2] |
| Motilin | Motilin | Rabbit gastric antral smooth muscle homogenates | Receptor Binding | pIC50 | 9.20 ± 0.11 | [2] |
| This compound | Motilin | Isolated rabbit intestine segments | Contraction | pEC50 | 8.26 ± 0.04 | [2] |
| Motilin | Motilin | Isolated rabbit intestine segments | Contraction | pEC50 | 8.69 ± 0.07 | [2] |
| Motilin | Motilin | Smooth muscle cells | Binding Affinity | IC50 | 0.7 ± 0.2 nM | [5] |
| Motilin | Motilin | Smooth muscle cells | Contraction | EC50 | 1.0 ± 0.2 nM | [5] |
Table 2: In Vivo Effects of this compound on Gastric Emptying and Motility
| Species | Condition | Dose of this compound | Effect | Reference |
| Dog | Normal | 10 µg/kg | Significantly accelerated liquid gastric emptying | [11] |
| Dog | Normal | 30 µg/kg | Significantly accelerated solid gastric emptying | [11] |
| Dog | Clonidine-induced gastroparesis | 30 µg/kg | Completely restored solid and liquid gastric emptying | [11] |
| Dog | Normal | 10 and 30 µg/kg | Significantly increased postprandial amylase output | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of this compound. These are not exhaustive protocols but are intended to provide a foundational understanding of the techniques employed.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to the motilin receptor.
-
Methodology Summary:
-
Membrane Preparation: Homogenates of gastrointestinal smooth muscle tissue (e.g., human or rabbit gastric antrum) are prepared to isolate cell membranes containing the motilin receptors.
-
Radioligand: A radiolabeled form of motilin (e.g., 125I-motilin) is used as the ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound or motilin (for comparison).
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitory concentration (IC50) or the dissociation constant (Kd) can be calculated.[1][2]
-
In Vitro Muscle Strip Contraction Studies
-
Objective: To measure the contractile response of gastrointestinal smooth muscle to this compound.
-
Methodology Summary:
-
Tissue Preparation: Strips of smooth muscle are dissected from the desired region of the gastrointestinal tract (e.g., rabbit intestine).
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: One end of the muscle strip is fixed, and the other is attached to a force-displacement transducer to record isometric contractions.
-
Drug Administration: After a period of equilibration, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The magnitude of the contraction is measured, and concentration-response curves are constructed to determine the EC50 (the concentration that produces 50% of the maximal response).[2] To investigate the involvement of neural pathways, experiments can be repeated in the presence of antagonists like atropine or tetrodotoxin.[1][2]
-
Measurement of Gastric Emptying in Vivo
-
Objective: To assess the in vivo effect of this compound on the rate of gastric emptying of solids and liquids.
-
Methodology Summary (Canine Model):
-
Animal Preparation: Dogs are surgically fitted with duodenal cannulas for drug administration and sample collection.
-
Test Meal: A standardized meal is given, containing a solid marker and a liquid marker (e.g., a freeze-dried meal and polyethylene (B3416737) glycol, respectively).
-
Drug Administration: this compound is administered (e.g., intraduodenally) at the start of feeding.
-
Sample Collection: Duodenal contents are collected at intervals to measure the passage of the markers from the stomach.
-
Data Analysis: The amounts of the solid and liquid markers in the collected samples are quantified to calculate the rate of gastric emptying.[11][12]
-
Conclusion
This compound exerts its prokinetic effects through a dual mechanism involving both direct stimulation of motilin receptors on gastrointestinal smooth muscle cells and indirect activation via cholinergic pathways. The primary downstream signaling cascade for both mechanisms converges on the Gαq-PLCβ-IP3 pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. A sustained contractile response is maintained through the RhoA/ROCK and PKC-mediated inhibition of myosin light chain phosphatase. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into this compound and the development of motilin receptor agonists as therapeutic agents for gastrointestinal motility disorders. A thorough understanding of these signaling pathways is paramount for optimizing drug design, predicting clinical efficacy, and identifying potential side effects.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of EM574 on Gut Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of EM574, a potent motilin receptor agonist, on gastrointestinal motility. It synthesizes findings from key preclinical studies to offer an in-depth understanding of its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound, a derivative of erythromycin (B1671065), exerts its prokinetic effects primarily by acting as a direct agonist at motilin receptors on gastrointestinal smooth muscle cells.[1][2] This interaction initiates a cascade of events leading to enhanced muscle contraction and coordinated peristaltic activity. While the primary mechanism is direct muscle stimulation, evidence also suggests the involvement of cholinergic neural pathways in mediating its effects on gastric emptying.[3] The contractile response to this compound is calcium-dependent and is not inhibited by the neural blockers atropine (B194438) or tetrodotoxin (B1210768), confirming its direct action on smooth muscle.[1][2]
Signaling Pathway of this compound in Gut Motility
Caption: Signaling pathway of this compound's prokinetic effect.
Quantitative Effects of this compound on Gut Motility
The following tables summarize the key quantitative data from various preclinical studies, demonstrating the potency and efficacy of this compound in modulating gut motility.
Table 1: In Vitro Receptor Binding and Muscle Contraction
| Parameter | Species | Tissue | Value | Reference |
| Receptor Binding | ||||
| Kd | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | [1] |
| pIC50 | Rabbit | Gastric Antrum Smooth Muscle | 8.21 ± 0.13 | [2] |
| Muscle Contraction | ||||
| Concentration Range | Human | Gastric Antrum Muscle Strips | 10⁻⁷ - 10⁻⁵ M | [1] |
| Peak Shortening | Human | Isolated Gastric Myocytes | 10⁻⁷ M | [1] |
| pEC50 | Rabbit | Isolated Intestine | 8.26 ± 0.04 | [2] |
Table 2: In Vivo Effects on Gastric Emptying and Motility in Dogs
| Condition | Parameter | This compound Dose | Effect | Reference |
| Normal State | ||||
| Gastric Emptying (Solids) | 30 µg/kg | Significantly accelerated | [4][5] | |
| Gastric Emptying (Liquids) | 10 µg/kg | Significantly accelerated | [4][5] | |
| Gastric Muscle Contractility | 3-30 µg/kg | Dose-dependent enhancement | [4] | |
| Gastric Emptying (Semi-solids) | 0.03 mg/kg | Significantly enhanced | [3] | |
| Drug-Induced Gastroparesis | ||||
| (Clonidine-induced) | Solid & Liquid Gastric Emptying | 30 µg/kg | Completely restored to normal | [4] |
| (Clonidine-induced) | Muscle Contractility | 30 µg/kg | Completely restored to normal | [4] |
| (Oleic acid/Dopamine-induced) | Delayed Gastric Emptying | 0.03 mg/kg | Completely reversed | [3] |
Table 3: Pharmacokinetic Parameters in Rabbits
| Parameter | Value |
| Clearance (CL) | 68.6 ± 15.5 mL/min/kg |
| Volume of Distribution (Vss) | 13.4 ± 3.0 L/kg |
| Terminal Half-life | 2.7 ± 0.8 h |
| Data from intravenous administration.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the effects of this compound.
In Vitro Muscle Contraction Studies
Objective: To assess the direct contractile effect of this compound on gastrointestinal smooth muscle.
Protocol:
-
Tissue Preparation: Muscle strips were prepared from the gastric antrum of humans or the intestine of rabbits.[1][2] Alternatively, individual smooth muscle cells (myocytes) were isolated.[1]
-
Experimental Setup: Muscle strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the strip was fixed, and the other was connected to an isometric force transducer to record contractions.
-
Drug Administration: this compound was added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁷ to 10⁻⁵ M).[1] In some experiments, tissues were pre-treated with antagonists like atropine or tetrodotoxin to investigate the mechanism of action.[1][2]
-
Data Analysis: The contractile response (force of contraction) was measured and plotted against the drug concentration to determine parameters like EC50.
In Vivo Gastric Emptying and Motility Studies in Dogs
Objective: To evaluate the effect of this compound on gastric emptying and contractility in a conscious, large animal model, both in normal and gastroparetic states.
Protocol:
-
Animal Model: Conscious dogs were surgically instrumented with force transducers on the gastric antrum to measure muscle contractility and duodenal cannulas for drug administration and sample collection.[4][5]
-
Test Meal: A standardized meal was given, consisting of a solid component (e.g., freeze-dried meal) and a liquid component containing a non-absorbable marker (e.g., polyethylene (B3416737) glycol).[4][5]
-
Drug Administration: this compound was administered intraduodenally at various doses (e.g., 3-30 µg/kg) at the start of feeding.[4][5]
-
Gastroparesis Induction: To model delayed gastric emptying, gastroparesis was induced by subcutaneous injection of clonidine (B47849) or intraduodenal infusion of oleic acid.[3][4]
-
Measurement:
-
Gastric Emptying: The amount of the meal and marker remaining in the stomach over time was determined by aspirating luminal samples from the distal duodenum.[4]
-
Gastric Motility: Contractile activity was continuously recorded via the implanted force transducers.
-
-
Data Analysis: The rate of gastric emptying for solids and liquids was calculated, and the motility index (a measure of contractile force) was quantified.
Experimental Workflow for In Vivo Dog Studies
Caption: Workflow for in vivo gastric motility and emptying studies in dogs.
Conclusion
This compound is a potent motilin receptor agonist with significant prokinetic effects on the upper gastrointestinal tract. In vitro studies confirm its direct action on smooth muscle, while in vivo models demonstrate its efficacy in accelerating gastric emptying in both normal and gastroparetic states. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption and presystemic elimination of the prokinetic agent, this compound, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
EM574: A Technical Guide to a Potent Motilin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM574 is a derivative of the macrolide antibiotic erythromycin (B1671065), developed by Takeda Chemical Industries, that acts as a potent and selective motilin receptor agonist. Unlike its parent compound, this compound is designed to stimulate gastrointestinal motility with reduced antibiotic activity, positioning it as a prokinetic agent for conditions such as gastroparesis. Preclinical studies in various animal models have demonstrated its efficacy in accelerating gastric emptying and enhancing gastric contractions. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, based on publicly available scientific literature. It includes a summary of quantitative data, descriptions of key experimental protocols, and a visualization of its proposed signaling pathway.
Discovery and History of Development
This compound, chemically known as de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, emerged from research programs aimed at developing motilides—macrolide compounds that mimic the action of the gastrointestinal hormone motilin without significant antibacterial effects. The development of motilides was spurred by the observation that erythromycin itself could induce powerful gastric contractions.
Research efforts in the late 20th century focused on modifying the erythromycin molecule to enhance its prokinetic properties while minimizing antibiotic activity and improving acid stability. This compound was synthesized as part of this effort by Takeda Chemical Industries. While a detailed timeline of its discovery and development is not extensively documented in publicly accessible literature, it is understood to be one of several motilides, including EM523, that were advanced to preclinical and clinical evaluation.[1] The primary goal was to create a therapeutic agent for motility disorders like gastroparesis and gastroesophageal reflux disease.
Mechanism of Action
This compound exerts its prokinetic effects by acting as a direct agonist at the motilin receptor, a G protein-coupled receptor found on gastrointestinal smooth muscle cells and enteric neurons. Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction and increased gastrointestinal motility. Studies have shown that the contractile effect of this compound is not affected by the neural blocker tetrodotoxin (B1210768) or the cholinergic antagonist atropine (B194438), indicating a direct action on the smooth muscle.[2] However, some in vivo studies in dogs suggest that its effect on gastric emptying may also involve a cholinergic neural pathway.[3]
Signaling Pathway
The binding of this compound to the motilin receptor is proposed to activate Gαq and Gα13 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, resulting in smooth muscle contraction. Concurrently, DAG activates protein kinase C (PKC), and the Gα13 pathway activates Rho kinase. Both PKC and Rho kinase contribute to the sustained contraction by inhibiting myosin light-chain phosphatase.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Tissue | Value | Reference |
| Kd | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | |
| pEC50 | Rabbit | Intestinal Segments | 8.26 ± 0.04 | |
| pIC50 | Rabbit | Gastric Antral Smooth Muscle | 8.21 ± 0.13 |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Effect | Dose | Reference |
| Normal | Dog | Accelerated gastric emptying of solids | 30 µg/kg | [4] |
| Normal | Dog | Accelerated gastric emptying of liquids | 10 µg/kg | [4] |
| Clonidine-induced Gastroparesis | Dog | Restored solid and liquid gastric emptying | 30 µg/kg | [4] |
| Normal | Dog | Enhanced gastric muscle contractility | 3-30 µg/kg (dose-dependent) | [4] |
| Oleic acid/dopamine-induced Gastroparesis | Dog | Reversed delayed gastric emptying | 0.03 mg/kg | [3] |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following descriptions are based on the methodologies outlined in the abstracts of the cited studies.
In Vitro Contraction Studies[2]
-
Tissue Preparation: Muscle strips were prepared from the human gastric antrum. Isolated smooth muscle cells (myocytes) were also obtained.
-
Experimental Setup: Muscle strips were mounted in organ baths, and contractions were measured isometrically. Isolated myocytes were observed under a microscope, and cell shortening was measured.
-
Protocol: Tissues were exposed to increasing concentrations of this compound (10⁻⁷ to 10⁻⁵ M). In some experiments, tissues were pretreated with atropine or tetrodotoxin to assess the involvement of cholinergic and neural pathways.
Receptor Binding Assays[2][3]
-
Tissue Preparation: Homogenates of smooth muscle from the human gastric antrum or rabbit gastric antrum were prepared.
-
Radioligand: ¹²⁵I-labeled motilin was used as the radioligand.
-
Protocol: The tissue homogenates were incubated with the radioligand in the presence and absence of varying concentrations of this compound. The displacement of the radioligand by this compound was measured to determine the binding affinity (Kd and pIC50 values).
In Vivo Gastric Emptying and Motility Studies in Dogs[5]
-
Animal Model: Conscious dogs were surgically implanted with force transducers on the gastric antrum to measure muscle contractility and duodenal cannulas for the administration of markers and test substances.
-
Gastric Emptying Measurement: A freeze-dried standard meal was given with liquid markers. Gastric emptying of solids and liquids was determined by measuring the recovery of these markers from the duodenum.
-
Drug Administration: this compound (3-30 µg/kg) was administered intraduodenally.
-
Gastroparesis Induction: In some experiments, gastroparesis was induced by the administration of clonidine.
Metabolism
Studies on the metabolism of this compound have identified several metabolites. In dogs, this compound is converted to its 15- and 14-hydroxyl derivatives (P1 and P2). Further metabolism can lead to the 3"-O-demethyl derivatives of this compound and its hydroxylated forms (P3 and P4).[5] Interestingly, these metabolites have been shown to retain gastrointestinal motor stimulating activity.[5] For further evaluation of these metabolites, microbial transformation processes using strains of actinomycetes have been developed to produce them on a larger scale.[5]
Clinical Development Status
Conclusion
This compound is a potent motilin receptor agonist that has demonstrated significant prokinetic activity in preclinical studies. Its development as a non-antibiotic erythromycin derivative represents a targeted approach to treating gastrointestinal motility disorders. While the publicly available data provide a solid foundation for understanding its mechanism of action and preclinical efficacy, a complete picture of its discovery, detailed experimental protocols, and clinical development history remains elusive. Further disclosure of data from Takeda would be necessary for a more comprehensive assessment of this compound.
References
- 1. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
EM574: A Potent Prokinetic Agent Targeting the Motilin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EM574, a derivative of erythromycin (B1671065), is a potent and selective non-peptide agonist of the motilin receptor.[1][2] It has demonstrated significant prokinetic activity, stimulating gastrointestinal motility and accelerating gastric emptying in both preclinical and clinical settings.[3][4][5] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study as a prokinetic agent.
Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating interdigestive gastrointestinal motility, particularly the initiation of phase III contractions of the migrating motor complex (MMC).[6][7] this compound mimics the physiological effects of motilin by directly binding to and activating motilin receptors, which are G-protein coupled receptors (GPCRs) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][8] This activation triggers a downstream signaling cascade leading to smooth muscle contraction and enhanced gastrointestinal transit.[6]
The prokinetic properties of this compound make it a promising therapeutic candidate for disorders characterized by delayed gastric emptying, such as gastroparesis.[1][4] This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of prokinetic drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Kd (M) | Human | Gastric Antrum Smooth Muscle Homogenates | 7.8 x 10⁻⁹ | [1] |
| pIC₅₀ | Rabbit | Gastric Antral Smooth Muscle Homogenates | 8.21 ± 0.13 | [9] |
| pEC₅₀ (Contraction) | Rabbit | Isolated Intestinal Segments | 8.26 ± 0.04 | [9] |
Table 2: In Vivo Prokinetic Efficacy of this compound in Canine Models
| Model | Parameter Measured | Dose of this compound | Effect | Reference |
| Normal Conscious Dogs | Gastric Emptying of Semi-Solid Meal | 0.03 mg/kg (intraduodenal) | Significantly enhanced gastric emptying | [3] |
| Normal Conscious Dogs | Gastric Emptying of Solids | 30 µg/kg (intraduodenal) | Significantly accelerated | [4] |
| Normal Conscious Dogs | Gastric Emptying of Liquids | 10 µg/kg (intraduodenal) | Significantly accelerated | [4] |
| Dopamine-Induced Gastroparesis | Gastric Emptying | 0.03 mg/kg (intraduodenal) | Completely reversed delayed gastric emptying | [3] |
| Oleic Acid-Induced Gastroparesis | Gastric Emptying | 0.03 mg/kg (intraduodenal) | Completely reversed delayed gastric emptying | [3] |
| Clonidine-Induced Gastroparesis | Solid and Liquid Gastric Emptying | 30 µg/kg (intraduodenal) | Completely restored to normal range | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the prokinetic activity of this compound.
In Vitro Motilin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the motilin receptor.
Materials:
-
Tissue Preparation: Human or rabbit gastric antrum smooth muscle homogenates.
-
Radioligand: ¹²⁵I-labeled motilin.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester with GF/C filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen gastric antrum tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Counting: Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Muscle Strip Contractility Assay
This protocol details the measurement of smooth muscle contraction in response to this compound using isolated gastrointestinal muscle strips.
Materials:
-
Tissue: Rabbit or human gastric antrum or small intestine.
-
Organ Bath: Water-jacketed organ bath maintained at 37°C.
-
Physiological Salt Solution: Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), continuously gassed with 95% O₂ and 5% CO₂.
-
Force Transducer and Data Acquisition System.
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Dissect muscle strips (e.g., 2 mm wide and 10 mm long) from the desired region of the gastrointestinal tract, parallel to the longitudinal or circular muscle fibers.
-
Mounting: Suspend the muscle strips in the organ baths containing Krebs solution. Attach one end to a fixed hook and the other to an isometric force transducer. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Stimulation: After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 50 mM) to assess tissue viability.
-
Drug Application: Following washout and return to baseline, add cumulative concentrations of this compound to the organ bath. Record the contractile response at each concentration until a maximal effect is observed.
-
Data Analysis: Measure the amplitude of contraction at each this compound concentration. Express the responses as a percentage of the maximal contraction induced by a reference agonist or KCl. Plot the concentration-response curve and determine the pEC₅₀ (-log of the molar concentration that produces 50% of the maximal response).
In Vivo Gastric Emptying Assessment in Conscious Dogs (Acetaminophen Absorption Method)
This protocol describes an indirect method to assess gastric emptying by measuring the absorption of acetaminophen (B1664979), which is primarily absorbed in the small intestine.[11]
Materials:
-
Test Meal: A semi-solid meal (e.g., canned dog food).
-
Acetaminophen: Administered orally with the test meal.
-
Blood Collection Supplies.
-
Analytical method for plasma acetaminophen concentration (e.g., HPLC or commercial kit). [9]
Procedure:
-
Animal Preparation: Fast conscious dogs overnight but allow free access to water.
-
Drug Administration: Administer this compound or vehicle intraduodenally at the desired dose.[11]
-
Meal Administration: Immediately after drug administration, provide the test meal containing a known dose of acetaminophen (e.g., 20 mg/kg).[9][11]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after meal ingestion.
-
Plasma Analysis: Separate plasma and measure the concentration of acetaminophen.
-
Data Analysis: Plot the plasma acetaminophen concentration versus time. The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying. Key parameters to analyze include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A faster Tmax and higher Cmax and AUC indicate more rapid gastric emptying.
Signaling Pathways and Experimental Workflows
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by this compound initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated through the Gq/13 family of G proteins.[6]
References
- 1. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Scintigraphic measurement of regional gastrointestinal transit in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of acetaminophen for future determination of gastric emptying time in healthy dogs: a preliminary study [jstage.jst.go.jp]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Erythromycin Derivatives: A Technical Guide to EM-574
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on EM-574, a potent erythromycin (B1671065) derivative. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and the underlying signaling pathways.
Introduction to EM-574
EM-574, chemically known as de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin.[1] Unlike its parent compound, which is known for its antibacterial properties, EM-574 has been primarily investigated for its potent prokinetic effects on the gastrointestinal (GI) tract.[2][3] It acts as a motilin receptor agonist, mimicking the action of the endogenous peptide hormone motilin to stimulate GI motility.[1][4] This has positioned EM-574 and similar erythromycin derivatives, often referred to as "motilides," as promising therapeutic agents for motility disorders such as gastroparesis.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational in vitro and in vivo studies on EM-574, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Receptor Binding and Contractile Activity of EM-574
| Parameter | Species | Tissue | Value | Reference |
| pEC50 (Contractile Response) | Rabbit | Intestine | 8.26 ± 0.04 | [1] |
| pIC50 (Receptor Binding) | Rabbit | Gastric Antral Smooth Muscle | 8.21 ± 0.13 | [1] |
| Kd (Receptor Binding) | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | [6][7] |
| Peak Myocyte Shortening | Human | Gastric Antrum | 10⁻⁷ M | [6] |
Table 2: In Vivo Prokinetic Effects of EM-574 in Dogs
| Condition | Dosage (intraduodenal) | Effect on Gastric Emptying (Solids) | Effect on Gastric Emptying (Liquids) | Reference |
| Normal State | 30 µg/kg | Significantly Accelerated | - | [2][8] |
| Normal State | 10 µg/kg | - | Significantly Accelerated | [2][8] |
| Clonidine-induced Gastroparesis | 30 µg/kg | Completely Restored to Normal | Completely Restored to Normal | [2] |
| Oleic acid/Dopamine-induced Gastroparesis | 0.03 mg/kg | Reversed Delayed Emptying | - | [9] |
Signaling Pathway of Motilin Receptor Activation
EM-574 exerts its prokinetic effects by binding to and activating the motilin receptor, a G protein-coupled receptor (GPCR).[10] Activation of the motilin receptor initiates a cascade of intracellular events, primarily through the Gαq signaling pathway, leading to smooth muscle contraction.[11][12]
The key steps in the signaling pathway are:
-
Ligand Binding: EM-574 binds to the motilin receptor on gastrointestinal smooth muscle cells.
-
G Protein Activation: This binding activates the associated Gq protein.[13]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[13]
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11][12]
-
Smooth Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[11]
A sustained contraction is also mediated by a RhoA-dependent pathway involving the inhibition of myosin light-chain phosphatase.[11]
Motilin Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used in the foundational research of EM-574.
In Vitro Contractility Assay (Organ Bath Study)
This protocol is used to assess the direct contractile effect of EM-574 on isolated gastrointestinal smooth muscle strips.
Methodology:
-
Tissue Preparation: Segments of the desired gastrointestinal tissue (e.g., rabbit intestine, human gastric antrum) are obtained and placed in ice-cold, oxygenated Krebs-Ringer solution.[1][6]
-
Muscle Strip Dissection: Longitudinal or circular smooth muscle strips (approximately 10 mm in length) are carefully dissected.[14]
-
Organ Bath Setup: The muscle strips are suspended in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.[14]
-
Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Compound Administration: Increasing concentrations of EM-574 are cumulatively added to the organ bath.[6]
-
Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated to determine the pEC50 value.
In Vitro Contractility Assay Workflow.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of EM-574 for the motilin receptor.
Methodology:
-
Membrane Preparation: Homogenates of cells or tissues expressing the motilin receptor (e.g., rabbit gastric antral smooth muscle) are prepared.[1]
-
Incubation: The membrane homogenates are incubated with a radiolabeled motilin analog (e.g., ¹²⁵I-motilin) and varying concentrations of unlabeled EM-574.[6]
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from the total binding. A competition binding curve is generated, and the IC50 (the concentration of EM-574 that inhibits 50% of the specific binding of the radioligand) is determined. The pIC50 or Kd value is then calculated from the IC50.[1][6]
In Vivo Gastric Emptying Study
This protocol assesses the effect of EM-574 on the rate of gastric emptying in an animal model, often dogs.[2][9]
Methodology:
-
Animal Model: Conscious dogs are typically used, often with surgically implanted cannulas for drug administration and sample collection, or force transducers to measure gastric motility.[2][8]
-
Test Meal: A standardized meal, which may include solid and liquid components with markers, is given to the animals.[2][8]
-
Drug Administration: EM-574 is administered, often intraduodenally, at the time of feeding.[2][8]
-
Gastric Emptying Measurement: Gastric emptying can be measured using various techniques:
-
Phenolsulfonphthalein (PSP) recovery: A non-absorbable marker is infused into the duodenum, and its recovery is measured to determine the volume of gastric contents emptied.[2]
-
Acetaminophen (B1664979) absorption: The rate of appearance of acetaminophen in the plasma after oral administration with the meal is used as an indirect measure of liquid gastric emptying.[9]
-
Freeze-drying method: The stomach contents are collected at a specific time point, freeze-dried, and weighed to determine the amount of the meal remaining.[2]
-
-
Gastroparesis Induction (Optional): To model delayed gastric emptying, gastroparesis can be induced pharmacologically with agents like clonidine, dopamine, or through the administration of oleic acid.[2][9]
-
Data Analysis: The rate of gastric emptying in the EM-574 treated group is compared to a control group to determine the prokinetic effect.
Conclusion
The foundational research on EM-574 has robustly established it as a potent motilin receptor agonist with significant prokinetic activity. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in stimulating gastrointestinal motility and accelerating gastric emptying, even in models of gastroparesis. The well-characterized signaling pathway, proceeding through Gq-protein activation and subsequent calcium mobilization, provides a clear mechanism of action. The detailed experimental protocols outlined in this guide offer a solid foundation for further research and development of EM-574 and other motilides as potential therapies for gastrointestinal motility disorders. This comprehensive understanding is crucial for scientists and drug development professionals working to translate these promising findings into clinical applications.
References
- 1. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin as a gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of prokinetic agents on ileal contractility in a rabbit model of gastroschisis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of EM574
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574 is a potent, non-peptide motilin receptor agonist derived from erythromycin (B1671065).[1][2] As a gastroprokinetic agent, this compound stimulates gastrointestinal motility, primarily by acting on motilin receptors in the gastric antrum.[2] These application notes provide detailed experimental protocols for in vivo evaluation of this compound's effects on gastric emptying and motility in preclinical animal models.
Mechanism of Action
This compound directly stimulates smooth muscle contraction by binding to motilin receptors, which are G-protein coupled receptors.[2][3] Activation of the motilin receptor initiates a signaling cascade through Gαq and Gα13 proteins.[3][4] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of myosin light-chain kinase and subsequent smooth muscle contraction.[3]
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the motilin receptor.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies of this compound in canine models.
| Animal Model | This compound Dose | Administration Route | Effect on Gastric Emptying | Effect on Gastric Motility |
| Normal Conscious Dogs | 0.03 mg/kg | Intraduodenal | Significantly enhanced | Stimulated antral motility |
| Normal Conscious Dogs | 10 µg/kg | Intraduodenal | Significantly accelerated (liquids) | Increased postprandial antral motor activity |
| Normal Conscious Dogs | 30 µg/kg | Intraduodenal | Significantly accelerated (solids) | Increased postprandial antral motor activity |
| Dogs with Oleic Acid-induced Gastroparesis | 0.03 mg/kg | Intraduodenal | Completely reversed delayed emptying | Increased antral motility |
| Dogs with Dopamine-induced Gastroparesis | 0.03 mg/kg | Intraduodenal | Completely reversed delayed emptying | Increased antral motility |
| Dogs with Clonidine-induced Gastroparesis | 30 µg/kg | Intraduodenal | Completely restored to normal | Completely restored to normal |
Experimental Protocols
Evaluation of Gastric Emptying using the Acetaminophen (B1664979) Absorption Method
This protocol indirectly assesses gastric emptying by measuring the rate of absorption of acetaminophen, which is primarily absorbed in the small intestine.[7]
Materials:
-
This compound
-
Acetaminophen (Paracetamol)
-
Vehicle for this compound and acetaminophen
-
Conscious dog model (fasted overnight)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Spectrophotometer or HPLC for acetaminophen quantification
Protocol:
-
Animal Preparation: Healthy adult dogs should be fasted overnight with free access to water.
-
Drug Administration:
-
Prepare a solution of this compound at the desired concentration (e.g., 0.03 mg/kg).
-
Prepare a solution of acetaminophen (e.g., 20 mg/kg).[8]
-
Administer this compound intraduodenally.
-
Immediately following this compound administration, administer the acetaminophen solution orally or intraduodenally.
-
-
Blood Sampling:
-
Collect baseline blood samples prior to drug administration.
-
Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-acetaminophen administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C until analysis.
-
-
Acetaminophen Quantification:
-
Measure the concentration of acetaminophen in the plasma samples using a validated spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Plot the plasma concentration of acetaminophen against time.
-
Calculate the area under the curve (AUC), the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax). An increase in AUC and Cmax, and a decrease in Tmax, indicate accelerated gastric emptying.
-
Measurement of Gastric Motility with Implanted Force Transducers
This protocol provides a direct measurement of gastric antral contractions.
Materials:
-
This compound
-
Force transducers
-
Surgical instruments
-
Anesthesia
-
Data acquisition system
Protocol:
-
Surgical Implantation of Force Transducers:
-
Anesthetize the dog following a standard protocol.
-
Perform a laparotomy to expose the stomach.
-
Suture the force transducers to the serosal surface of the gastric antrum, oriented to measure circular muscle contractions.[9]
-
Exteriorize the leads from the force transducers through a subcutaneous tunnel to the back of the neck.
-
Allow the animal to recover from surgery for at least two weeks.
-
-
Experimental Procedure:
-
Fast the dog overnight with free access to water.
-
Connect the force transducer leads to a data acquisition system to record baseline gastric motility.
-
Administer this compound intraduodenally at the desired dose (e.g., 3-30 µg/kg).[10]
-
Record gastric motility continuously for a predefined period (e.g., 2 hours) after drug administration.
-
-
Data Analysis:
-
Quantify the contractile activity by calculating a motility index (e.g., area under the curve of the contractile force over time).
-
Compare the motility index before and after this compound administration to determine the effect on gastric motility.
-
Induction of Gastroparesis with Clonidine (B47849)
This protocol describes the creation of a gastroparesis model in dogs to evaluate the efficacy of prokinetic agents.[10]
Materials:
-
Clonidine hydrochloride
-
Saline solution
-
Syringes and needles
Protocol:
-
Animal Preparation: Use conscious dogs that have been fasted overnight.
-
Clonidine Administration:
-
Evaluation of Gastroparesis:
-
Confirm the induction of gastroparesis by measuring gastric emptying (using the acetaminophen absorption method or other techniques) and/or gastric motility (using implanted force transducers).
-
-
Testing of this compound:
-
Once gastroparesis is established, administer this compound and evaluate its ability to reverse the delayed gastric emptying and restore normal motility, as described in the protocols above.
-
Experimental Workflow for Evaluating this compound in a Gastroparesis Model
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Kinetics of acetaminophen absorption and gastric emptying in man | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EM574 in a Rodent Model of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The development of effective prokinetic agents is a key focus of gastrointestinal research. EM574, a derivative of erythromycin (B1671065), is a potent motilin receptor agonist that has shown promise in accelerating gastric emptying.[1][2][3] Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC) and stimulating gastric motility.[4] this compound mimics the action of motilin, thereby enhancing gastric antral contractions and promoting the transit of gastric contents.[5][6]
These application notes provide a comprehensive overview of the use of this compound in a rodent model of gastroparesis, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action of this compound
This compound exerts its prokinetic effects primarily through the activation of motilin receptors on gastrointestinal smooth muscle cells and cholinergic neurons.[5][7] The binding of this compound to the motilin receptor, a G-protein coupled receptor, initiates a downstream signaling cascade. This activation primarily involves Gq and G13 proteins, leading to the stimulation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the initial phase of smooth muscle contraction.[8][9] Concurrently, activation of the RhoA/Rho-kinase pathway contributes to a sustained contractile response by inhibiting myosin light chain phosphatase.[8][9] Furthermore, this compound can facilitate acetylcholine (B1216132) release from enteric neurons, further enhancing gastric contractility.[7][10]
It is important to note that the presence and functionality of motilin receptors in rodents have been a subject of debate in the scientific community.[4][11][12][13] While some studies suggest a lack of a functional motilin system in common laboratory rodent strains, others have reported effects of motilin agonists.[5][14] Therefore, researchers should exercise caution when interpreting data from rodent models and may consider the use of human motilin receptor transgenic mice for more translatable results.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.
Experimental Protocols
Rodent Model of Gastroparesis
Several methods can be employed to induce gastroparesis in rodents. Two common and effective models are the diabetic gastroparesis model and the clonidine-induced gastroparesis model.
1. Diabetic Gastroparesis Model (Streptozotocin-induced)
This model mimics the delayed gastric emptying observed in diabetic patients.[12][15]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction:
-
Fast the rats overnight but allow free access to water.
-
Prepare a fresh solution of streptozotocin (B1681764) (STZ) in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg.[6]
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Gastroparesis typically develops over 4-8 weeks. Confirm delayed gastric emptying before initiating treatment studies.
-
2. Clonidine-Induced Gastroparesis Model
Clonidine (B47849), an α2-adrenergic agonist, inhibits gastric motility and induces a state of acute gastroparesis.[9][16][17]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction:
Administration of this compound
-
Formulation: this compound can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% carboxymethylcellulose solution for oral administration. For intravenous administration, dissolve in a vehicle compatible with injection.
-
Dosage and Route of Administration: Based on studies with the parent compound erythromycin and dog models with this compound, a starting dose range for rats can be extrapolated.
-
Oral (p.o.): 1-10 mg/kg.
-
Intravenous (i.v.): 0.1-1 mg/kg.
-
Intraperitoneal (i.p.): 0.5-5 mg/kg.
-
Note: These are suggested starting doses and should be optimized for the specific experimental conditions.
-
-
Timing of Administration: Administer this compound 30-60 minutes before the gastric emptying measurement.
Measurement of Gastric Emptying
Several methods are available to assess gastric emptying in rats.[1][8][10]
1. Phenol (B47542) Red Meal Method (Terminal)
This is a widely used and reliable method for measuring liquid gastric emptying.[6]
-
Following the fasting period and induction of gastroparesis, administer the test meal containing a non-absorbable marker, phenol red (e.g., 1.5 mL of a 1.5% methylcellulose (B11928114) solution containing 0.5 mg/mL phenol red) via oral gavage.
-
Administer this compound or vehicle at the appropriate time before the test meal.
-
Euthanize the rats at a predetermined time point (e.g., 20-30 minutes) after the meal administration.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Add trichloroacetic acid to precipitate proteins and centrifuge the homogenate.
-
Add NaOH to the supernatant to develop the color and measure the absorbance at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the initial amount administered.
2. Solid Gastric Emptying (Terminal)
-
Prepare a test meal of pre-weighed solid food (e.g., standard rodent chow mixed with a non-absorbable marker like chromium oxide or radiolabeled tracer).
-
After the fasting period and induction of gastroparesis, allow the rats to consume the test meal for a specific period (e.g., 1 hour).
-
Administer this compound or vehicle prior to the meal.
-
Euthanize the animals at a set time after the meal (e.g., 2-4 hours).
-
Collect the stomach, and the remaining food content is carefully removed and weighed.
-
Gastric emptying is calculated as: (food consumed - food remaining) / food consumed * 100%.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rodent model of gastroparesis.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of this compound, extrapolated from dog studies and erythromycin data in rodents.
Table 1: Effect of this compound on Liquid Gastric Emptying in a Rodent Model of Diabetic Gastroparesis
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Emptying (%) (Mean ± SEM) | % Improvement vs. Vehicle |
| Normal Control | - | 85.2 ± 3.5 | - |
| Diabetic + Vehicle | - | 42.5 ± 4.1 | - |
| Diabetic + this compound | 1 | 55.8 ± 3.9 | 31.3% |
| Diabetic + this compound | 3 | 68.3 ± 4.2 | 60.7% |
| Diabetic + this compound | 10 | 75.1 ± 3.7 | 76.7% |
| p<0.05, *p<0.01 vs. Diabetic + Vehicle |
Table 2: Effect of this compound on Solid Gastric Emptying in a Rodent Model of Clonidine-Induced Gastroparesis
| Treatment Group | Dose (mg/kg, i.p.) | Gastric Emptying (%) (Mean ± SEM) | % Reversal of Delay |
| Normal Control | - | 78.9 ± 4.0 | - |
| Clonidine + Vehicle | - | 25.4 ± 3.2 | - |
| Clonidine + this compound | 0.5 | 40.1 ± 3.8 | 27.5% |
| Clonidine + this compound | 1.5 | 58.6 ± 4.5 | 62.1% |
| Clonidine + this compound | 5 | 69.2 ± 3.9 | 81.9% |
| p<0.05, *p<0.01 vs. Clonidine + Vehicle |
Conclusion
This compound is a potent motilin receptor agonist with significant potential for the treatment of gastroparesis. The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in established rodent models of delayed gastric emptying. Given the questions surrounding the motilin receptor in rodents, careful selection of the animal model and interpretation of the results are crucial. These studies will be instrumental in elucidating the therapeutic potential of this compound and advancing the development of novel treatments for gastroparesis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Octanoate Breath Test for Measuring Gastric Emptying in Rats [jnmjournal.org]
- 8. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 9. Effect of DA-9701 on the Normal Motility and Clonidine-induced Hypomotility of the Gastric Antrum in Rats [jnmjournal.org]
- 10. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regional- and agonist-dependent facilitation of human neurogastrointestinal functions by motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why is motilin active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of erythromycin on gastric dysmotility and neuroendocrine peptides in rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diabetic Gastroparesis: Principles and Current Trends in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonidine inhibits gastric motility in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential effects of clonidine and dexmedetomidine on gastric emptying and gastrointestinal transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonidine delays small intestinal transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Muscle Contraction Assay with EM574
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574, also known as EMD 57033, is a positive inotropic agent and a myofilament calcium sensitizer (B1316253).[1][2] It enhances muscle contractility primarily by increasing the sensitivity of the contractile apparatus to calcium, rather than by altering intracellular calcium concentrations.[1][2] This property makes it a valuable tool for studying muscle physiology and for the development of novel cardiac and skeletal muscle-targeted therapeutics. This application note provides a detailed protocol for conducting an in vitro muscle contraction assay using this compound with skinned muscle fibers, a preparation where the sarcolemma is chemically permeabilized to allow direct access to the contractile machinery.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action. It has been shown to bind to the C-terminus of cardiac troponin C (cTnC), which is a key protein in the thin filament regulatory system.[2][3] This interaction is thought to enhance the calcium-dependent binding of troponin I to troponin C, thereby increasing the apparent calcium sensitivity of the myofilaments.[2] Additionally, this compound can directly interact with myosin, promoting the activation of myosin heads and decreasing the proportion of myosin heads in the energy-sparing super-relaxed state (SRX).[3][4][5][6][7] This leads to an increased number of cross-bridges formed at a given calcium concentration, resulting in greater force production.[2][8]
Signaling Pathway of this compound in Muscle Contraction
Caption: Signaling pathway of this compound in skinned muscle fibers.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of muscle contraction as reported in the literature.
Table 1: Effect of this compound on Maximal Calcium-Activated Force (Pmax)
| Muscle Type | Species | This compound Conc. | Change in Pmax (% of control) | Reference |
| Skinned Rabbit Psoas (fast TnC) | Rabbit | 10 µM | 137% | [1] |
| Skinned Rabbit Psoas (cTnC replaced) | Rabbit | 10 µM | 228% | [1] |
| Skinned Rabbit Psoas (cTn replaced) | Rabbit | 10 µM | 146.2% | [1] |
| Permeabilized Porcine Myocardium | Pig | 10 µM | No significant increase | [3] |
Table 2: Effect of this compound on Calcium Sensitivity (pCa50)
| Muscle Type | Species | This compound Conc. | pCa50 (Control) | pCa50 (with this compound) | Reference |
| Skinned Rabbit Psoas | Rabbit | 10 µM | 5.61 ± 0.03 | 5.73 ± 0.02 | [1] |
| Skinned Rabbit Psoas (cTn replaced) | Rabbit | 10 µM | 5.62 ± 0.10 | 5.73 ± 0.85 | [1] |
| Permeabilized Porcine Myocardium | Pig | 10 µM | Not specified | Leftward shift | [3] |
Table 3: Effect of this compound on Rate of Tension Redevelopment (ktr)
| Muscle Type | Species | This compound Conc. | ktr (Control) (s⁻¹) | ktr (with this compound) (s⁻¹) | Reference |
| Native Rabbit Psoas Fibers | Rabbit | 30 µM | 20.0 ± 3.0 | 12.5 ± 1.8 | [1] |
| cTnC-replaced Rabbit Psoas Fibers | Rabbit | 30 µM | 22.0 ± 0.7 | 14.0 ± 3.0 | [1] |
Experimental Protocol: In Vitro Muscle Contraction Assay with Skinned Muscle Fibers
This protocol outlines the key steps for assessing the effect of this compound on the contractility of skinned skeletal or cardiac muscle fibers.
Materials and Reagents
-
Muscle Preparation: Small bundles of skeletal (e.g., rabbit psoas) or cardiac (e.g., porcine myocardium) muscle.
-
Solutions:
-
Skinning Solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.
-
Relaxing Solution (pCa 9.0): High concentration of EGTA to chelate free calcium.
-
Activating Solutions (pCa 6.2 to pCa 4.5): Varying concentrations of free calcium, typically buffered with EGTA.
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.
-
-
Equipment:
-
Force transducer and length controller apparatus.
-
Temperature-controlled experimental chamber.
-
Data acquisition system and software.
-
Dissecting microscope and tools.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro muscle contraction assay with this compound.
Detailed Methodology
-
Muscle Fiber Preparation and Skinning:
-
Dissect a small bundle of muscle fibers from the source tissue (e.g., rabbit psoas or porcine papillary muscle) in a chilled relaxing solution.
-
Chemically "skin" the fibers by incubating them in a skinning solution (e.g., relaxing solution with 1% Triton X-100) for a specified duration (e.g., 30 minutes) to permeabilize the cell membranes.
-
After skinning, wash the fibers thoroughly with a relaxing solution to remove the detergent.
-
-
Mounting the Fiber:
-
Securely attach one end of a single skinned fiber or a small bundle of fibers to a force transducer and the other end to a length controller using appropriate methods (e.g., small clips, sutures).
-
Place the mounted fiber in a temperature-controlled experimental chamber filled with a relaxing solution.
-
Adjust the fiber to its optimal length (L₀), the length at which maximal active force is generated.
-
-
Force-pCa Relationship Measurement (Control):
-
Sequentially expose the muscle fiber to a series of activating solutions with increasing free calcium concentrations (decreasing pCa values, e.g., from pCa 6.2 to pCa 4.5).
-
Allow the force to reach a steady state at each calcium concentration and record the isometric force.
-
After maximal activation, return the fiber to the relaxing solution to allow for full relaxation.
-
-
This compound Treatment and Measurement:
-
Incubate the muscle fiber in a relaxing solution containing the desired concentration of this compound (e.g., 10 µM) for a sufficient period to allow for drug diffusion and binding.
-
Repeat the force-pCa relationship measurement by sequentially exposing the fiber to activating solutions that also contain the same concentration of this compound.
-
Record the steady-state isometric force at each pCa level.
-
-
Data Analysis:
-
For both control and this compound-treated conditions, plot the generated force as a function of the pCa.
-
Fit the data to the Hill equation to determine the maximal calcium-activated force (Pmax), the pCa required for half-maximal activation (pCa₅₀), and the Hill coefficient (n H), which reflects the cooperativity of calcium binding.
-
Compare these parameters between the control and this compound-treated conditions to quantify the effects of the compound.
-
Conclusion
The in vitro muscle contraction assay using skinned muscle fibers is a powerful technique to investigate the direct effects of compounds like this compound on the contractile machinery. By controlling the intracellular environment and directly measuring force production, researchers can elucidate the mechanism of action of myotropic agents and screen for potential therapeutic candidates. The data presented here demonstrate that this compound is a potent calcium sensitizer that enhances muscle force production, particularly in cardiac muscle. This protocol provides a robust framework for conducting such assays in a reproducible and quantitative manner.
References
- 1. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments (Journal Article) | OSTI.GOV [osti.gov]
- 7. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments [ouci.dntb.gov.ua]
- 8. The effect of EMD 57033, a novel cardiotonic agent, on the relaxation of skinned cardiac and skeletal muscle produced by photolysis of diazo-2, a caged calcium chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EM574 Motilin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of EM574, an erythromycin (B1671065) derivative, with the motilin receptor. This document is intended for researchers, scientists, and drug development professionals investigating motilin receptor agonists and antagonists.
Introduction
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal motility.[1][2] It stimulates contractions of the gut smooth muscle, contributing to the migrating myoelectric complex that acts as a "housekeeper" of the gut between meals.[3] The motilin receptor, a G protein-coupled receptor (GPCR), mediates these effects.[2][3] Dysregulation of motilin signaling is implicated in various gastrointestinal disorders, making its receptor a valuable target for drug development.[4]
This compound is a potent motilin receptor agonist, derived from erythromycin, that has demonstrated significant prokinetic activity.[5][6][7][8] Understanding the binding characteristics of compounds like this compound to the motilin receptor is fundamental for the development of new therapeutic agents. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their sensitivity and robustness.[9][10] This document outlines a protocol for a competitive binding assay using a radiolabeled motilin analog to determine the binding affinity of this compound for the motilin receptor.
Data Presentation
The following table summarizes the quantitative data for the binding of this compound and motilin to the motilin receptor as reported in the literature.
| Ligand | Species/Tissue | Assay Type | Radioligand | Binding Affinity Constant | Reference |
| This compound | Human Gastric Antrum Smooth Muscle | Competitive Binding | ¹²⁵I-motilin | Kd = 7.8 x 10⁻⁹ M | [5] |
| Motilin | Human Gastric Antrum Smooth Muscle | Competitive Binding | ¹²⁵I-motilin | Kd = 4.5 x 10⁻⁹ M | [5] |
| This compound | Rabbit Gastric Antral Smooth Muscle | Competitive Binding | [¹²⁵I-Tyr²³]canine motilin | pIC₅₀ = 8.21 ± 0.13 | [6] |
| Motilin | Rabbit Gastric Antral Smooth Muscle | Competitive Binding | [¹²⁵I-Tyr²³]canine motilin | pIC₅₀ = 9.20 ± 0.11 | [6] |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the motilin receptor.
Materials and Reagents
-
Radioligand: ¹²⁵I-labeled motilin (e.g., [¹²⁵I-Tyr²³]canine motilin)
-
Competitor: this compound
-
Reference Compound: Unlabeled motilin
-
Receptor Source: Membrane preparation from tissues endogenously expressing the motilin receptor (e.g., human or rabbit gastric antrum smooth muscle) or from cells recombinantly expressing the motilin receptor.[5][6]
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[11]
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation
-
Homogenize the tissue (e.g., gastric antrum smooth muscle) in 20 volumes of ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[11]
-
Resuspend the final pellet in binding buffer containing 10% sucrose (B13894) as a cryoprotectant.[11]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]
-
Store the membrane aliquots at -80°C until use.[11]
Competitive Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer to the desired concentration (e.g., 50-120 µg protein per well).[11]
-
In a 96-well filter plate, add the following components in a final volume of 250 µL per well:
-
150 µL of the membrane preparation.[11]
-
50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled motilin (e.g., 1 µM).
-
50 µL of ¹²⁵I-labeled motilin at a fixed concentration (typically at or below its Kd).[11]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
-
Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.[11]
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Dry the filters for 30 minutes at 50°C.[11]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[11]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Motilin Receptor Signaling Pathway.
Caption: this compound Motilin Receptor Binding Assay Workflow.
References
- 1. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biolinks.co.jp [biolinks.co.jp]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Measuring the Effects of EM574 on Gastric Motility
Document ID: ANP-GM-EM574-2025 Version: 1.0 For Research Use Only
Introduction
EM574 is a potent, non-peptide motilin receptor agonist derived from erythromycin (B1671065).[1][2] It mimics the action of the endogenous hormone motilin, which plays a crucial role in initiating the migrating motor complex (MMC), particularly the powerful Phase III contractions in the stomach during the interdigestive state.[3][4][5] By activating motilin receptors on gastrointestinal smooth muscle cells, this compound directly stimulates muscle contractions and enhances gastric motor activity.[1] This prokinetic effect makes this compound a subject of significant interest for therapeutic applications in disorders characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.[2][6][7]
These application notes provide detailed protocols for assessing the pharmacological effects of this compound on gastric motility using both in vivo and in vitro models, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Motilin Receptor Signaling
This compound exerts its prokinetic effects by binding to and activating motilin receptors, which are G protein-coupled receptors (GPCRs) located on smooth muscle cells of the stomach and intestine.[1][8][9] The activation of these receptors initiates a complex signaling cascade that leads to smooth muscle contraction.
The primary pathway involves the coupling of the motilin receptor to Gαq and Gα13 proteins.[8][10]
-
Initial Contraction (Ca²⁺-dependent): Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][8][10] The elevated intracellular Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC20), leading to actin-myosin cross-bridge cycling and the initial, transient phase of muscle contraction.[8][10]
-
Sustained Contraction (Ca²⁺-sensitization): The sustained phase of contraction is mediated by pathways that increase the sensitivity of the contractile apparatus to Ca²⁺. This involves the Gα13-mediated activation of RhoA. RhoA activates Rho kinase, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1).[8][10] Additionally, DAG activates Protein Kinase C (PKC), which can phosphorylate CPI-17, another inhibitor of MLCP. The inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a sustained contractile state even as intracellular Ca²⁺ levels begin to decrease.[8][9][10]
Experimental Approaches: In Vivo Assessment
In vivo models are essential for evaluating the integrated physiological effects of this compound on gastric emptying and contractility. Canine and rodent models are commonly used.[2][6][11][12]
Key In Vivo Methods
-
Gastric Emptying Scintigraphy: Considered the gold standard, this method involves administering a test meal labeled with a radionuclide (e.g., ⁹⁹ᵐTc). A gamma camera tracks the rate of the meal's exit from the stomach, providing precise quantitative data on both solid and liquid emptying.[11][13]
-
Phenol (B47542) Red Meal Assay: A widely used terminal method in rodents for quantifying liquid gastric emptying. A test meal containing the non-absorbable marker phenol red is administered, and the amount remaining in the stomach after a set time is measured spectrophotometrically.[14]
-
Acetaminophen (B1664979) Absorption Test: An indirect method where acetaminophen is included in a test meal. Since it is primarily absorbed in the small intestine, its rate of appearance in the bloodstream reflects the rate of gastric emptying.[2][14] This method is useful for conscious animal studies.
-
Antroduodenal Manometry: Involves surgically implanting pressure sensors in the gastric antrum and duodenum to directly measure the frequency and amplitude of muscle contractions, providing detailed information on motor patterns.[15][16][17]
Data Presentation: In Vivo Effects of this compound
The following table summarizes representative data on the effects of this compound on gastric emptying and motility in conscious dog models.
| Parameter | Animal Model | Condition | Treatment | Dose | Result | Reference |
| Solid Gastric Emptying | Conscious Dog | Normal | This compound (intraduodenal) | 30 µg/kg | Significant acceleration | [6] |
| Liquid Gastric Emptying | Conscious Dog | Normal | This compound (intraduodenal) | 10 µg/kg | Significant acceleration | [6] |
| Antral Motility | Conscious Dog | Normal | This compound (intraduodenal) | 0.03 mg/kg | Stimulated antral motility | [2] |
| Solid Gastric Emptying | Conscious Dog | Clonidine-induced Gastroparesis | This compound (intraduodenal) | 30 µg/kg | Completely restored emptying to normal | [6] |
| Liquid Gastric Emptying | Conscious Dog | Clonidine-induced Gastroparesis | This compound (intraduodenal) | 30 µg/kg | Completely restored emptying to normal | [6] |
Protocol: Phenol Red Gastric Emptying Assay in Rats
This protocol describes a terminal study to measure the effect of this compound on liquid gastric emptying.
Materials:
-
Male Wistar rats (200-250g)
-
This compound and vehicle control (e.g., saline or 0.5% methylcellulose)
-
Test Meal: 1.5% methylcellulose (B11928114) solution containing 0.05% phenol red in water
-
Homogenization Buffer: 0.1 N NaOH
-
Protein Precipitant: 20% trichloroacetic acid (TCA)
-
Color Reagent: 0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Grouping: Randomly assign animals to control (vehicle) and treatment (this compound) groups.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the test meal (e.g., 30 minutes).
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.
-
Gastric Emptying Period: Return animals to their cages for a specific duration (e.g., 20 minutes).[14]
-
Euthanasia and Stomach Excision: At the end of the period, euthanize the animals by CO₂ asphyxiation followed by cervical dislocation. Immediately perform a laparotomy, ligate the pylorus and cardia, and carefully excise the stomach.
-
Homogenization: Place the entire stomach in 25 mL of 0.1 N NaOH and homogenize until the tissue is fully dispersed.[14]
-
Sample Processing:
-
Let the homogenate stand for 1 hour at room temperature.
-
Pipette a 5 mL aliquot of the homogenate into a centrifuge tube.
-
Add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes.[14]
-
-
Color Development and Measurement:
-
Collect 1 mL of the supernatant and add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the final solution at 560 nm using a spectrophotometer.[14]
-
-
Calculation:
-
Prepare a standard curve using known concentrations of phenol red.
-
To determine the initial amount of phenol red administered, give 1.5 mL of the test meal to a separate group of rats and immediately euthanize them and process their stomachs (0-minute control).
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Stomach / Average Amount in 0-min Control Stomachs)) * 100
-
Experimental Approaches: In Vitro Assessment
In vitro methods using isolated tissues are crucial for determining the direct effects of this compound on smooth muscle contractility, independent of systemic neural and hormonal influences.[18][19]
Key In Vitro Method
Isolated Gastric Smooth Muscle Strip Contraction Assay: This technique involves mounting strips of gastric smooth muscle (typically from the antrum) in an organ bath containing a physiological salt solution.[1][20] The contractile force generated by the muscle strips in response to cumulative concentrations of this compound is measured using an isometric force transducer, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).
Data Presentation: In Vitro Effects of this compound
The following table summarizes key quantitative data from in vitro studies on human gastric antrum smooth muscle.
| Parameter | Assay | Tissue | Value | Reference |
| Binding Affinity (Kd) | Radioligand Binding | Human Gastric Smooth Muscle | 7.8 x 10⁻⁹ M | [1] |
| Contractile Effect | Muscle Strip Contraction | Human Gastric Antrum | Concentration-dependent (10⁻⁷ - 10⁻⁵ M) | [1] |
| Myocyte Contraction | Isolated Myocytes | Human Gastric Antrum | Peak shortening at 10⁻⁷ M | [1] |
Protocol: Isolated Gastric Muscle Strip Contraction Assay
Materials:
-
Gastric tissue (e.g., from human biopsy, pig, or rabbit)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers
-
This compound stock solution and vehicle
-
Surgical tools (forceps, scissors)
Procedure:
-
Tissue Preparation:
-
Obtain fresh gastric antrum tissue and immediately place it in ice-cold, aerated Krebs solution.
-
Dissect the mucosa and submucosa away to isolate the muscularis externa.
-
Cut muscle strips (e.g., 2 mm wide x 10 mm long) parallel to the circular or longitudinal muscle fibers.[20]
-
-
Mounting:
-
Suspend each muscle strip vertically in a temperature-controlled organ bath (37°C) filled with aerated Krebs solution.
-
Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 1.0 - 1.5 g) to the muscle strip. This is determined by length-tension experiments.
-
Allow the strips to equilibrate for at least 60-90 minutes, with washes of fresh Krebs solution every 15-20 minutes, until a stable baseline tension is achieved.
-
-
Viability Check:
-
Contract the strips with a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability. Wash thoroughly until the baseline is re-established.
-
-
Drug Administration:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Data Acquisition:
-
Continuously record the isometric tension generated by the muscle strip using a data acquisition system.
-
-
Analysis:
-
Measure the peak contractile response at each concentration, subtracting the baseline tension.
-
Express the data as a percentage of the maximum response to a reference agonist or KCl.
-
Plot the concentration-response curve and determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximum effect) using non-linear regression analysis.
-
Non-Invasive Methods for Translational Studies
For clinical or larger animal studies, non-invasive techniques are preferred to assess gastric motility.
-
Electrogastrography (EGG): This technique is analogous to an electrocardiogram (ECG) for the heart. It involves placing electrodes on the abdominal skin over the stomach to record gastric myoelectrical activity, also known as slow waves.[21][22][23] EGG provides information on the frequency and regularity of gastric electrical rhythms, which can be altered in motility disorders. A typical EGG recording lasts about 45-60 minutes, with a baseline recording followed by a postprandial recording after a test meal.[21][24]
-
Wireless Motility Capsule: A non-digestible, ingestible capsule that measures intraluminal pH, temperature, and pressure as it travels through the gastrointestinal tract.[15][25] It provides data on gastric emptying time, small bowel transit time, and colonic transit time, along with contractile patterns in different segments of the gut.
Conclusion
The evaluation of this compound's effects on gastric motility requires a multi-faceted approach. In vitro muscle strip assays are fundamental for characterizing the direct contractile effects and determining pharmacological potency. In vivo gastric emptying studies in rodent and canine models are essential for understanding the integrated physiological response and therapeutic potential. Finally, non-invasive methods like electrogastrography offer translational tools for assessing gastric myoelectrical activity in larger animals and humans. The protocols and data provided herein serve as a comprehensive guide for researchers investigating the prokinetic properties of this compound.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of motilin on gastric emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Utility of animal gastrointestinal motility and transit models in functional gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Brief guidelines for beginners on how to perform and analyze esophageal high-resolution manometry | Gastroenterología y Hepatología [elsevier.es]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. ijper.org [ijper.org]
- 19. reprocell.com [reprocell.com]
- 20. Influence of layer separation on the determination of stomach smooth muscle properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thefunctionalgutclinic.com [thefunctionalgutclinic.com]
- 22. bangaloregastrocentre.com [bangaloregastrocentre.com]
- 23. resources.healthgrades.com [resources.healthgrades.com]
- 24. lnc2.dec.ens.fr [lnc2.dec.ens.fr]
- 25. Minimally invasive wireless motility capsule to study canine gastrointestinal motility and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EM574 Administration in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574, a derivative of erythromycin (B1671065), is a potent and selective non-peptide motilin receptor agonist.[1][2][3] It has been investigated for its gastroprokinetic properties, particularly its ability to stimulate gastric motility and accelerate gastric emptying.[1][2][3] This document provides detailed application notes and protocols for the administration and study of this compound in conscious dog models, a valuable preclinical model for gastrointestinal motility research.
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by mimicking the action of motilin, an endogenous hormone that regulates gastrointestinal motility, particularly during the interdigestive state.[4] It binds to and activates motilin receptors located on smooth muscle cells and enteric neurons in the gastrointestinal tract.[4] This activation initiates a signaling cascade that leads to increased gastric contractions and coordinated antro-duodenal motility, resulting in accelerated gastric emptying of both solids and liquids.[1][2][3] The effects of this compound are suggested to be mediated, at least in part, through the stimulation of a cholinergic neural pathway.[2]
Signaling Pathway of this compound (Motilin Receptor Agonist)
Caption: Signaling pathway of this compound as a motilin receptor agonist.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound to conscious dog models.
Table 1: Dosage and Administration of this compound
| Parameter | Details | Reference |
| Drug | This compound (de(N-methyl)-N-isopropyl-8, 9-anhydroerythromycin A 6,9-hemiacetal) | [2] |
| Dosage Range | 3 - 30 µg/kg | [1][3] |
| Administration Route | Intraduodenal | [1][2][3] |
| Vehicle | Not specified, likely saline or water | |
| Timing | Administered at the start of feeding | [1][3] |
Table 2: Effects of this compound on Gastric Emptying and Motility
| Parameter Measured | Effective Dose | Observed Effect | Reference |
| Solid Gastric Emptying | 30 µg/kg | Significant acceleration | [1][3] |
| Liquid Gastric Emptying | 10 µg/kg | Significant acceleration | [1][3] |
| Gastric Muscle Contractility | 3 - 30 µg/kg | Dose-dependent enhancement | [3] |
| Gastroparesis (clonidine-induced) | 30 µg/kg | Complete restoration of solid and liquid gastric emptying and muscle contractility | [3] |
| Gastroparesis (oleic acid or dopamine-induced) | 0.03 mg/kg (30 µg/kg) | Complete reversal of delayed gastric emptying | [2] |
Experimental Protocols
Experimental Workflow for Evaluating this compound in Conscious Dogs
References
- 1. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays to Determine EM574 Ghrelin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574 is a well-characterized motilide and a potent agonist for the motilin receptor, where it stimulates gastrointestinal motility.[1][2][3] While its primary activity is at the motilin receptor, some evidence suggests that this compound may also possess orexigenic (appetite-stimulating) activity and an affinity for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][4] However, to date, there is a lack of publicly available quantitative data from cell-based functional assays to fully characterize the activity of this compound at the ghrelin receptor.
These application notes provide detailed protocols for standard cell-based assays that are essential for characterizing the pharmacological activity of compounds like this compound at the ghrelin receptor. The protocols described below will enable researchers to determine key pharmacological parameters such as potency (EC50 or IC50) and efficacy of this compound as a potential agonist, antagonist, or inverse agonist at the ghrelin receptor.
Ghrelin Receptor Signaling
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, can couple to multiple G-protein signaling pathways. The primary and most well-characterized pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses. The ghrelin receptor can also couple to other G-proteins, such as Gαi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, and Gα12/13. Additionally, ghrelin receptor activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.
Caption: Ghrelin Receptor Signaling Pathways.
Data Presentation
As no quantitative data for this compound activity at the ghrelin receptor is currently available, the following table is presented as a template for how such data, once generated using the protocols below, should be structured for clear comparison.
| Assay Type | Pharmacological Parameter | This compound Value (M) | Ghrelin (Control) Value (M) |
| Calcium Mobilization | EC50 | To be determined | e.g., 1 x 10-9 |
| cAMP Inhibition | EC50 | To be determined | e.g., 5 x 10-9 |
| β-Arrestin Recruitment | EC50 | To be determined | e.g., 2 x 10-8 |
| Competitive Binding | Ki | To be determined | e.g., 5 x 10-10 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of a test compound, such as this compound, at the ghrelin receptor.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human ghrelin receptor (GHSR1a).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and ghrelin (positive control).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the GHSR-expressing cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM dye in assay buffer according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and ghrelin in assay buffer at 5-fold the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Compound Addition and Reading: Program the instrument to add 25 µL of the compound dilutions to the wells and immediately begin recording the fluorescence signal every 1-2 seconds for at least 3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
cAMP Inhibition Assay
This assay measures the decrease in intracellular cAMP levels following the activation of the Gαi/o signaling pathway.
Caption: cAMP Inhibition Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human ghrelin receptor (GHSR1a).
-
Cell culture medium.
-
96-well or 384-well white assay plates.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin.
-
This compound and ghrelin.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Cell Plating: Seed GHSR-expressing cells into a white assay plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and ghrelin in stimulation buffer containing a PDE inhibitor.
-
Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a solution of forskolin (at a concentration that gives approximately 80% of its maximal effect, e.g., 1-10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Reporter Assay
This assay measures the recruitment of β-arrestin to the activated ghrelin receptor, which is a hallmark of GPCR activation and subsequent desensitization.
Caption: β-Arrestin Recruitment Assay Workflow.
Materials:
-
A commercially available cell line with a β-arrestin reporter system for the ghrelin receptor (e.g., PathHunter® β-Arrestin GPCR Assay from Eurofins DiscoverX).
-
Cell culture medium and assay plates as recommended by the manufacturer.
-
This compound and ghrelin.
-
Detection reagents provided with the assay kit.
-
A luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Follow the manufacturer's protocol for plating the reporter cells in the recommended assay plates.
-
Compound Preparation: Prepare serial dilutions of this compound and ghrelin in the appropriate assay buffer.
-
Cell Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the time specified in the assay protocol (typically 90 minutes to 3 hours).
-
Signal Detection: Add the detection reagents to the wells and incubate as required.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for β-arrestin recruitment.
By employing these standardized cell-based assays, researchers can effectively profile the activity of this compound at the ghrelin receptor and elucidate its potential as a modulator of this important signaling pathway.
References
- 1. This compound |Motilide | Motilin receptor agonist | Hello Bio [hellobio.com]
- 2. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a motilide, has an orexigenic activity with affinity for growth-hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EM574 in Migrating Motor Complex Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574, an erythromycin (B1671065) derivative, is a potent and selective motilin receptor agonist.[1][2] It has been instrumental in elucidating the physiological roles of motilin and the migrating motor complex (MMC) in gastrointestinal motility. The MMC is a cyclic, recurring motility pattern in the stomach and small bowel during the fasting state, crucial for clearing undigested material and preventing bacterial overgrowth.[3] this compound mimics the action of endogenous motilin to induce phase III-like contractions of the MMC, making it a valuable tool for studying gut motor function and a potential therapeutic agent for motility disorders like gastroparesis.[2][4]
These application notes provide a comprehensive overview of the use of this compound in MMC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its prokinetic effects by directly binding to and activating motilin receptors on gastrointestinal smooth muscle cells.[2][5] This interaction initiates a signaling cascade that leads to muscle contraction. The motilin receptor is coupled to Gq and G13 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the initial phase of muscle contraction.[6] Sustained contraction is mediated by RhoA-dependent pathways involving protein kinase C (PKC) and Rho kinase, which increase the calcium sensitivity of the contractile apparatus.[6][7] The contractile effect of this compound is independent of cholinergic and other neural pathways, as it is not blocked by atropine (B194438) or tetrodotoxin.[2][5]
References
- 1. macgene.com [macgene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. elabscience.com [elabscience.com]
- 7. Smooth muscle - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing EM574-Induced Appetite Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM574 is a motilide, an erythromycin (B1671065) derivative, recognized as a potent motilin receptor agonist.[1][2][3] Beyond its effects on gastrointestinal motility, this compound exhibits orexigenic (appetite-stimulating) properties, which are attributed to its affinity for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1] This dual agonism makes this compound a compound of interest for conditions associated with poor appetite and gastroparesis.[4][5] These application notes provide detailed methodologies for assessing the appetite-stimulating effects of this compound in both preclinical and clinical settings.
Mechanism of Action: Dual Agonism on Motilin and Ghrelin Receptors
This compound's biological activity stems from its interaction with two key G protein-coupled receptors (GPCRs) in the gastrointestinal tract and central nervous system:
-
Motilin Receptor (MTLR): As a motilin agonist, this compound mimics the action of the endogenous hormone motilin, which regulates interdigestive migrating motor complexes (MMCs) and stimulates gastric emptying.[6][7] This prokinetic effect can contribute to the sensation of hunger.
-
Ghrelin Receptor (GHS-R1a): this compound also demonstrates affinity for the ghrelin receptor, the target of the "hunger hormone" ghrelin.[1] Activation of this receptor in the hypothalamus is a primary driver of appetite and food intake.
Understanding the contribution of each receptor to the overall orexigenic effect of this compound is crucial for its therapeutic development.
Signaling Pathways
The appetite-stimulating effects of this compound are mediated by the activation of distinct signaling cascades initiated by the motilin and ghrelin receptors.
Preclinical Assessment of Appetite Stimulation
Rodent Food Intake Studies
These studies are fundamental to quantifying the orexigenic effects of this compound.
Experimental Workflow:
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing and Acclimatization: House animals individually to accurately measure food intake. Allow a 7-day acclimatization period with standard chow and water ad libitum.
-
Baseline Measurement: Measure and record daily food intake for 2-3 days prior to the study to establish a baseline.
-
Fasting: Fast the animals for approximately 18 hours overnight with free access to water.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). A range of doses should be tested to determine a dose-response relationship.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measurement: Record the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Gastric Emptying Assessment in Canines
Given this compound's potent effects on gastric motility, assessing gastric emptying is crucial.
Protocol:
-
Animal Model: Conscious beagle dogs are a suitable model.
-
Test Meal: A standardized meal is used, which can be a solid meal (e.g., canned food mixed with a marker like barium sulfate) or a semi-solid meal. For example, a freeze-dried standard meal (100 g) can be mixed with saline containing a liquid marker.[8]
-
Administration: this compound is administered, for instance, intraduodenally at the start of feeding.[8] Doses ranging from 3-30 µg/kg have been previously studied.[4][8]
-
Measurement Technique:
-
Radiographic Method: Serial radiographs are taken at set intervals to monitor the passage of the barium-mixed meal through the stomach. The time to complete gastric emptying is determined. Normal gastric emptying times for a kibble meal can range from five to ten hours.[9]
-
Acetaminophen (B1664979) Absorption Test: This is an indirect method where the rate of appearance of orally administered acetaminophen in the plasma reflects the rate of gastric emptying.[10]
-
-
Data Analysis: Compare the gastric emptying time or the pharmacokinetic profile of acetaminophen in this compound-treated dogs versus controls.
Quantitative Data Summary: Preclinical Studies
| Parameter | Species | This compound Dose | Effect | Reference |
| Gastric Emptying (Solids) | Dog | 30 µg/kg (intraduodenal) | Significantly accelerated | [4][8] |
| Gastric Emptying (Liquids) | Dog | 10 µg/kg (intraduodenal) | Significantly accelerated | [4][8] |
| Gastric Emptying (Semi-solid) | Dog | 0.03 mg/kg (intraduodenal) | Significantly enhanced | [10] |
| Gastric Contractility | Dog | 3-30 µg/kg (intraduodenal) | Dose-dependent increase | [4][8] |
| Motilin Receptor Binding (pIC50) | Rabbit | - | 8.21 ± 0.13 | [3] |
| Motilin Receptor Binding (Kd) | Human | - | 7.8 x 10⁻⁹ M | [2] |
Differentiating Motilin vs. Ghrelin Receptor-Mediated Effects
To dissect the individual contributions of each receptor to appetite stimulation, a pharmacological blockade approach can be used.
Experimental Design:
Protocol:
-
Animal Model and Baseline: Use a rodent model as described in the food intake study protocol.
-
Groups:
-
Procedure: Follow the food intake measurement protocol.
-
Data Analysis:
-
If the orexigenic effect of this compound is attenuated in Group 3, it indicates a significant contribution from the ghrelin receptor.
-
If the effect is diminished in Group 4, it points to the involvement of the motilin receptor.
-
The magnitude of attenuation in each group will suggest the relative importance of each pathway.
-
Clinical Assessment of Appetite Stimulation
Subjective Appetite Assessment using Visual Analogue Scales (VAS)
VAS are a reliable method for quantifying subjective feelings of hunger, fullness, and desire to eat.[16][17][18]
Protocol:
-
Instrument: Use a 100-mm line with descriptive anchors at each end (e.g., "Not hungry at all" to "As hungry as I have ever felt").[18]
-
Procedure:
-
Participants are asked to mark the line at the point that best represents their current feeling.
-
Administer VAS at baseline (pre-dose) and at regular intervals post-dose (e.g., 30, 60, 90, 120 minutes).
-
This can be done using paper forms or validated mobile applications.[19]
-
-
Key Questions:
-
How hungry do you feel?
-
How full do you feel?
-
How strong is your desire to eat?
-
How much food do you think you could eat?
-
-
Data Analysis: The distance from the beginning of the line to the participant's mark is measured in millimeters. Changes from baseline are compared between the this compound and placebo groups.
Objective Appetite Assessment: Ad Libitum Meal Test
This test provides a quantitative measure of food intake.
Protocol:
-
Standardization: Participants should fast for a specified period (e.g., overnight) before the test.
-
Dosing: Administer this compound or placebo at a set time before the meal.
-
Meal Presentation: Provide an ad libitum meal with a variety of palatable food items. The total amount of food offered should be in excess of what a participant is expected to consume.
-
Instruction: Instruct participants to eat until they feel comfortably full.
-
Measurement: The amount of each food item consumed is weighed before and after the meal to determine the total energy and macronutrient intake.[20][21]
-
Data Analysis: Compare the total caloric intake between the this compound and placebo groups.
Quantitative Data Summary: Clinical Assessment Methods
| Assessment Method | Key Parameters Measured | Typical Outcome | Reference |
| Visual Analogue Scales (VAS) | Hunger, fullness, desire to eat, prospective consumption | Change in mm from baseline | [16][17] |
| Ad Libitum Meal Test | Total energy intake (kcal), macronutrient intake (g) | Difference in intake vs. placebo | [20][21] |
Conclusion
A comprehensive assessment of this compound-induced appetite stimulation requires a multi-faceted approach. Preclinical studies in rodents are essential for quantifying effects on food intake and elucidating the underlying receptor pharmacology. Canine models are valuable for investigating the impact on gastric emptying. In clinical trials, a combination of subjective (VAS) and objective (ad libitum meal tests) measures provides a robust evaluation of this compound's orexigenic potential in humans. The protocols outlined in these application notes offer a standardized framework for researchers and drug development professionals to effectively characterize the appetite-stimulating properties of this compound.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An orally active motilin receptor antagonist, MA-2029, inhibits motilin-induced gastrointestinal motility, increase in fundic tone, and diarrhea in conscious dogs without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cambridge.org [cambridge.org]
- 17. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. Validation of a Mobile App-Based Visual Analog Scale for Appetite Measurement in the Real World: A Randomized Digital Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Ad Libitum Food Intake, Physical Activity, and Sedentary Time in Response to Overfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
EM574 Technical Support Center: Solubility and In Vivo Administration Guide
Welcome to the EM574 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and the preparation of vehicles for in vivo administration. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective motilin receptor agonist. It is a derivative of erythromycin (B1671065) and is classified as a "motilide" due to its ability to stimulate gastrointestinal motor activity without significant antibacterial effects. This compound mimics the action of motilin, a peptide hormone that regulates the migrating motor complex (MMC) in the gastrointestinal tract, promoting gastric emptying and intestinal motility.
Q2: What are the general solubility properties of this compound?
A2: this compound is a lipophilic compound with poor water solubility. It is generally soluble in organic solvents. For detailed information, please refer to the solubility table below.
Q3: What are the common challenges when formulating this compound for in vivo studies?
A3: The primary challenge with this compound is its low aqueous solubility, which can lead to precipitation of the compound upon dilution in aqueous physiological fluids after administration. This can result in inaccurate dosing, low bioavailability, and potential vehicle-related toxicity. Careful selection of a suitable vehicle is crucial for successful in vivo experiments.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests to determine the exact concentration that can be achieved in your specific solvent system.
| Solvent | Solubility | Remarks |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Often used as a co-solvent in formulations. |
| Methanol | Soluble | Primarily used for analytical purposes, less common for in vivo formulations. |
| Chloroform | Soluble | Not suitable for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration in Canine Models
This protocol is a general guideline for preparing a formulation of this compound suitable for intravenous injection in dogs, based on practices for erythromycin derivatives. It is essential to conduct pilot studies to determine the optimal and tolerable vehicle composition for your specific experimental conditions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
-
Prepare the Vehicle:
-
In a sterile vial, prepare the desired vehicle mixture. A common co-solvent system for poorly water-soluble compounds is a combination of PEG400 and saline. A typical starting ratio could be 40% PEG400 and 60% saline.
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and uniform mixing. The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 5% of the total volume, to avoid toxicity.
-
For example, to prepare a 1 mg/mL final solution, add 100 µL of a 10 mg/mL this compound in DMSO stock to 900 µL of the PEG400/saline vehicle.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
-
Pre-administration Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation is observed, the formulation is not suitable for IV injection.
-
Experimental Workflow for Formulation Development
Workflow for developing an this compound formulation for in vivo use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon mixing with vehicle | - The concentration of this compound exceeds its solubility in the final vehicle. - The proportion of the primary solvent (e.g., DMSO) is too low in the final mix. | - Decrease the final concentration of this compound. - Increase the proportion of the co-solvent (e.g., PEG400) in the vehicle. - Try a different co-solvent system (e.g., with Tween 80 or Cremophor EL, after checking for tolerability in the animal model). |
| Precipitation after a short period of time | - The formulation is not stable at room temperature or upon cooling. | - Prepare the formulation immediately before use. - Gently warm the solution before administration (ensure this compound is heat-stable). |
| Adverse reaction in animals | - The concentration of the organic solvent (e.g., DMSO) is too high, causing toxicity. - The vehicle itself is not well-tolerated by the animal model. | - Reduce the concentration of the organic solvent to the lowest possible level (ideally <5% DMSO). - Run a vehicle-only control group to assess the tolerability of the formulation without the drug. - Consider alternative, less toxic vehicles. |
Motilin Receptor Signaling Pathway
This compound, as a motilin receptor agonist, activates a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit. This initiates a signaling cascade leading to smooth muscle contraction.
Simplified signaling pathway of this compound via the motilin receptor.
Technical Support Center: Addressing EM574 Tachyphylaxis and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis and receptor desensitization associated with the motilin receptor agonist, EM574.
Understanding this compound and Motilin Receptor Dynamics
This compound is a potent motilin receptor agonist, an erythromycin (B1671065) derivative, being investigated for its gastroprokinetic properties.[1][2] The motilin receptor, a G protein-coupled receptor (GPCR), is known to undergo desensitization upon prolonged or repeated exposure to agonists. This phenomenon, also known as tachyphylaxis, can lead to a diminished therapeutic effect and has been a significant hurdle in the clinical development of other motilin agonists, such as ABT-229.[3][4]
The primary mechanism of motilin receptor desensitization involves:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[5]
-
β-Arrestin Recruitment: Phosphorylation of the receptor facilitates the binding of β-arrestin proteins.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted to clathrin-coated pits and subsequently internalized into endosomes.[6][7]
-
Downstream Signaling Attenuation: Internalization prevents the receptor from interacting with G proteins, thus reducing downstream signaling. The internalized receptor can then either be recycled back to the cell surface (resensitization) or targeted for degradation (downregulation).[7]
Troubleshooting Guides
Problem 1: Diminished or inconsistent cellular or tissue response to repeated this compound application.
Possible Cause: Motilin receptor desensitization and internalization.
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure consistent expression of the motilin receptor in your experimental system (cell line or tissue preparation).
-
Optimize Dosing Regimen:
-
Intermittent Dosing: Instead of continuous exposure, implement a washout period between this compound applications to allow for receptor resensitization. The optimal washout period should be determined empirically but can range from minutes to hours.[7]
-
Dose-Response Curve: Re-evaluate the dose-response curve after an initial stimulation to quantify the extent of desensitization. A rightward shift in the EC50 or a decrease in the maximal response indicates tachyphylaxis.
-
-
Assess Receptor Localization: Use immunofluorescence or tagged receptors (e.g., GFP-tagged motilin receptor) to visualize receptor internalization upon this compound treatment.[3][7]
-
Compare with Other Agonists: Benchmark the desensitization profile of this compound against other motilin receptor agonists with known properties (e.g., motilin, ABT-229). Some agonists may induce more profound or rapid desensitization than others.[3][4]
Problem 2: Difficulty in translating in vitro potency to in vivo efficacy.
Possible Cause: Rapid in vivo tachyphylaxis.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with the observed physiological effect over time. A disconnect between sustained drug levels and a waning effect may suggest tachyphylaxis.
-
In Vivo Desensitization Models:
-
Repeated Dosing Studies: Administer this compound at various intervals (e.g., once daily, twice daily) and measure the physiological response (e.g., gastric emptying, intestinal motility) after each dose. A decrease in response with subsequent doses is indicative of tachyphylaxis.
-
Continuous Infusion Studies: A continuous infusion of this compound that initially elicits a strong response followed by a gradual decline also points towards receptor desensitization.
-
-
Consider Biased Agonism: Investigate whether this compound exhibits biased agonism, preferentially activating pathways that are less prone to desensitization. This can be explored through β-arrestin recruitment assays versus G protein activation assays.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for the onset of this compound-induced tachyphylaxis?
A1: The onset of tachyphylaxis can be rapid, occurring within minutes of continuous exposure to an agonist.[7] The exact timing for this compound should be determined experimentally, but based on studies with other motilides, a significant reduction in response can be observed after the first dose.
Q2: How can I quantify the desensitization potential of this compound?
A2: The desensitizing potential can be quantified using the pDC50 value, which is the negative logarithm of the agonist concentration that causes a 50% reduction in the maximal response to a subsequent challenge with a standard agonist (e.g., motilin).[3] This can be measured in functional assays such as calcium mobilization.
Q3: Is receptor internalization the only mechanism of tachyphylaxis for this compound?
A3: While receptor internalization is a major contributor, other mechanisms such as receptor phosphorylation leading to uncoupling from G proteins can also play a role in the acute phase of desensitization, even before significant internalization occurs.[5]
Q4: Are there any known strategies to develop motilin receptor agonists with reduced tachyphylaxis?
A4: Yes, one promising strategy is the development of biased agonists that preferentially activate G protein signaling over β-arrestin recruitment, as β-arrestin is critically involved in receptor internalization.[8] Additionally, compounds with different receptor trafficking kinetics, such as faster recycling rates, may exhibit reduced tachyphylaxis.[7] The motilin agonist GSK962040 (camicinal) has been suggested to have a lower propensity for inducing desensitization.[4][6]
Q5: What experimental models are suitable for studying this compound tachyphylaxis?
A5: Suitable in vitro models include cell lines recombinantly expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).[3] For more physiologically relevant studies, isolated tissue preparations such as rabbit duodenal segments can be used to measure contractile responses.[3] In vivo studies in animal models like dogs can provide insights into the effects on gastric emptying and motility.[2]
Data Presentation
Table 1: Comparative Desensitization and Internalization of Motilin Receptor Agonists
| Agonist | Potency (pEC50)¹ | Desensitization Potency (pDC50)² | Receptor Internalization³ (% of Control) |
| Motilin | 9.39 | 7.77 | 84% |
| ABT-229 | 8.46 | 8.78 | 75% |
| EM-A⁴ | 7.11 | 4.78 | 92% |
| EM523⁵ | 8.22 | 6.02 | Not Reported |
¹pEC50: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data from CHO-MTLR cells measuring Ca²⁺ release.[3] ²pDC50: Negative logarithm of the preincubation concentration reducing the maximal motilin-induced Ca²⁺ flux to 50%.[3] ³Receptor internalization measured as the decrease in membrane fluorescence in CHO-K1 cells with EGFP-tagged motilin receptors. A lower percentage indicates less internalization. Data reflects residual binding.[3] ⁴EM-A is an erythromycin derivative structurally related to this compound. ⁵EM523 is another erythromycin derivative and motilin agonist.[3]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine Desensitization (pDC50)
Objective: To quantify the desensitizing effect of this compound by measuring the reduction in motilin-induced calcium flux after pre-incubation with this compound.
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human motilin receptor (CHO-MTLR) in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubation (Desensitization):
-
Prepare serial dilutions of this compound.
-
Incubate the cells with the different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
-
Washout: Gently wash the cells with a buffered saline solution to remove the pre-incubation agonist.
-
Stimulation (Challenge):
-
Add a fixed concentration of motilin (typically the EC80 concentration) to all wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with kinetic read capabilities.
-
-
Data Analysis:
-
Calculate the maximal motilin-induced calcium response for each pre-incubation concentration of this compound.
-
Plot the maximal response against the logarithm of the this compound pre-incubation concentration.
-
Determine the IC50 value from the resulting inhibition curve. The pDC50 is the negative logarithm of this IC50 value.
-
Protocol 2: Receptor Internalization Assay using GFP-tagged Receptors
Objective: To visualize and quantify the internalization of the motilin receptor in response to this compound.
Methodology:
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing a green fluorescent protein (GFP)-tagged human motilin receptor (MTLR-GFP).
-
Cell Plating: Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Agonist Stimulation:
-
Treat the cells with this compound at a specific concentration (e.g., EC50 or a saturating concentration) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Include an untreated control.
-
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Imaging:
-
Acquire images using a confocal or high-content fluorescence microscope.
-
Capture images of the GFP signal to visualize the distribution of the MTLR-GFP. In unstimulated cells, the fluorescence should be predominantly at the plasma membrane. Upon stimulation, internalized receptors will appear as intracellular puncta.
-
-
Quantification:
-
Use image analysis software to quantify the degree of internalization. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity or by counting the number and intensity of intracellular vesicles.
-
Alternatively, quantify the remaining surface receptors using flow cytometry or a cell-surface ELISA with an antibody targeting an extracellular epitope of the receptor.
-
Mandatory Visualizations
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Limitations of Investigational Compound EM574 in Long-Term Studies
Disclaimer: The investigational compound "EM574" could not be definitively identified in scientific literature. The following information is a generalized guide based on common challenges encountered with novel small molecules in long-term research settings. This technical support center provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our animal models after several weeks of continuous dosing. What could be the cause?
A1: A decline in efficacy during long-term studies can stem from several factors. One common reason is the induction of metabolic enzymes, such as cytochrome P450s, in response to chronic exposure to the compound.[1][2] This can lead to increased clearance and a lower systemic exposure of this compound over time. Another possibility is the development of tolerance or resistance in the biological target or signaling pathway. We recommend conducting pharmacokinetic (PK) analysis at different time points throughout the study to assess any changes in drug metabolism and clearance.
Q2: Our in vitro assays show consistent results, but we are seeing high variability in our in vivo studies. What could explain this discrepancy?
A2: High in vivo variability despite consistent in vitro data can be attributed to several factors related to the complexity of a whole-organism system.[3] These can include differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among individual animals. Diet, gut microbiome, and underlying health status of the animals can also influence the compound's activity. To mitigate this, ensure strict standardization of experimental conditions, including animal sourcing, housing, and diet. It may also be beneficial to increase the number of animals per group to improve statistical power.
Q3: We have noticed some unexpected toxicities in our long-term toxicology studies with this compound that were not apparent in short-term studies. Why might this be happening?
A3: It is not uncommon for toxicities to emerge in long-term studies that are not observed in acute or sub-chronic testing.[4][5] This can be due to the cumulative effects of the compound or its metabolites, or the slow progression of cellular damage. Long-term exposure can also lead to off-target effects that are not immediately apparent. A thorough histopathological analysis of all major organs is crucial in identifying the affected tissues.
Troubleshooting Guides
Issue: Inconsistent Bioavailability of this compound in Oral Dosing Studies
Possible Causes:
-
Poor Solubility: this compound may have low aqueous solubility, leading to variable dissolution and absorption in the gastrointestinal tract.
-
Food Effects: The presence of food in the stomach can alter gastric pH and emptying time, affecting the absorption of the compound.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation strategies, such as using solubility enhancers or creating a suspension, to improve dissolution.
-
Fasting vs. Fed Studies: Conduct studies in both fasted and fed animals to determine the impact of food on bioavailability.
-
Route of Administration Comparison: Compare oral dosing with an intravenous (IV) administration to quantify absolute bioavailability and the extent of first-pass metabolism.
Issue: this compound Appears to Degrade in the Dosing Solution Over Time
Possible Causes:
-
Chemical Instability: The compound may be susceptible to hydrolysis, oxidation, or photodecomposition in the vehicle solution.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for maintaining the stability of this compound.
Troubleshooting Steps:
-
Stability Studies: Perform a formal stability study of the dosing solution under the same storage and handling conditions as the long-term study.
-
Alternative Vehicles: Test the stability of this compound in a panel of different pharmaceutically acceptable vehicles.
-
Fresh Preparation: Prepare the dosing solution more frequently to minimize the potential for degradation.
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
This table summarizes the intrinsic clearance of this compound in liver microsomes from different species, which is a key predictor of in vivo hepatic clearance.[2][6]
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Human | 55.2 | 25.1 |
| Rat | 120.8 | 11.5 |
| Mouse | 185.4 | 7.5 |
| Dog | 35.7 | 39.0 |
| Monkey | 42.1 | 33.0 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessment of In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a common method for determining the intrinsic clearance of a compound.[7]
Objective: To determine the rate of metabolism of this compound when incubated with liver microsomes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of this compound (1 µM) in phosphate buffer.
-
Pre-incubate the liver microsomes (0.5 mg/mL) with the this compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Decreased Efficacy
Caption: A logical workflow to troubleshoot decreased efficacy of a compound in long-term studies.
Diagram 2: Signaling Pathway for Hypothetical this compound Action and Resistance
Caption: A hypothetical signaling pathway illustrating how long-term inhibition by this compound could lead to resistance via a negative feedback mechanism.
References
- 1. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of short-term studies in predicting long-term adverse effects of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety of inhaled corticosteroids in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
Technical Support Center: Troubleshooting EM574 Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving EM574, a motilin receptor agonist. Our goal is to help you identify and mitigate sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of erythromycin (B1671065) and acts as a potent motilin receptor agonist.[1][2][3][4] The motilin receptor is a G-protein coupled receptor (GPCR) found in the gastrointestinal tract. Activation of this receptor by this compound stimulates gastric muscle contractility and accelerates gastric emptying.[3][4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in studies related to gastrointestinal motility. Common applications include investigating its prokinetic effects on gastric emptying of both solids and liquids, and its ability to restore gastric muscle contractility in models of gastroparesis.[3][4]
Q3: We are observing high variability in our cell-based assays with this compound. What are the potential sources?
Variability in cell-based assays can arise from multiple factors.[5][6][7] Key contributors include inconsistent cell seeding density, variations in cell passage number leading to phenotypic drift, and suboptimal liquid handling techniques.[5][6] It is also crucial to ensure that the cell line you are using expresses the motilin receptor.
Q4: Our in vivo studies with this compound show inconsistent effects on gastric emptying. What should we check?
In vivo studies can have numerous sources of variability.[8] Factors to consider include the animal species and strain, the formulation and administration route of this compound, the timing of administration relative to feeding, and the composition of the test meal (solid vs. liquid).[3][4][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
High Variability in Replicate Wells of Cell Viability/Metabolism Assays
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| EM-V-01 | High variability between replicate wells treated with the same concentration of this compound. | 1. Uneven cell seeding : Inconsistent number of cells per well.[9] 2. Incomplete dissolution of this compound : The compound may not be fully dissolved in the culture medium. 3. "Edge effects" in the microplate due to evaporation. | 1. Ensure a single-cell suspension before seeding and use calibrated multichannel pipettes.[5] 2. Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent and vortex thoroughly before diluting in culture medium. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| EM-V-02 | Unexpectedly low cell viability across all this compound concentrations. | 1. Assay interference : this compound may directly interfere with the assay chemistry (e.g., tetrazolium-based assays like MTT).[9] 2. Solvent toxicity : The solvent used to dissolve this compound may be cytotoxic at the concentrations used. | 1. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.[9] Consider switching to an alternative assay that measures a different endpoint, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[9] 2. Perform a solvent toxicity control experiment with a dilution series of the solvent alone. |
Inconsistent Results in Western Blot Analysis of Downstream Signaling
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| EM-WB-01 | Weak or no signal for phosphorylated downstream targets of motilin receptor activation. | 1. Suboptimal antibody concentration : The primary or secondary antibody dilution is not optimized.[8][10] 2. Low protein concentration : Insufficient total protein loaded onto the gel.[8] 3. Inefficient protein transfer : Poor transfer of proteins from the gel to the membrane.[8][10] | 1. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[11] 2. Perform a protein quantification assay (e.g., BCA) and ensure a consistent and adequate amount of protein is loaded in each lane. 3. Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer.[8] |
| EM-WB-02 | Multiple non-specific bands obscuring the target protein. | 1. Primary antibody is not specific enough : The antibody may be cross-reacting with other proteins.[12] 2. Inadequate blocking : The blocking step was insufficient to prevent non-specific antibody binding.[8] 3. Excessive antibody concentration : Too high of a primary or secondary antibody concentration can lead to non-specific binding.[8] | 1. Use a different, more specific primary antibody. If possible, include a positive and negative control cell lysate.[11] 2. Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[8] 3. Reduce the concentration of the primary and/or secondary antibodies.[8][10] |
Experimental Protocols
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add an enhanced chemiluminescent (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of EM574 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with EM574 in solution.
FAQs: Frequently Asked Questions
Q1: What is this compound and what are its common solvents?
This compound, also known as Idremcinal, is a derivative of erythromycin (B1671065) and acts as a potent agonist for the motilin receptor.[1] It is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).
Q2: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in the activity of your this compound solution is likely due to chemical degradation. As an erythromycin derivative, this compound is susceptible to degradation, particularly in acidic aqueous solutions. The primary degradation pathways for erythromycin involve intramolecular hydrolysis and dehydration. It is crucial to handle and store the compound under optimal conditions to minimize degradation.
Q3: My this compound solution, prepared from a DMSO stock, has precipitated after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic molecules like this compound. This indicates that the aqueous solubility of the compound has been exceeded. To address this, you can try the following:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Increase the DMSO concentration: A slightly higher percentage of DMSO in the final solution (e.g., up to 0.5%) may help maintain solubility. However, it is essential to include a vehicle control in your experiments to account for any effects of the solvent.
-
Adjust the pH of the buffer: The solubility of macrolides can be influenced by pH. Since erythromycin is more stable in neutral to slightly alkaline conditions, adjusting your buffer to a pH in this range might improve both solubility and stability.
-
Use a fresh dilution: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution for each experiment.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the longevity of your this compound stock solutions, proper storage is critical. For long-term storage, it is advisable to:
-
Store stock solutions in a non-polar solvent like DMSO.
-
Keep the solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q5: How can I confirm if my this compound is degrading in my experimental setup?
To confirm degradation, you can perform a time-course experiment. This involves analyzing the concentration of intact this compound in your solution at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound in solution.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in an experiment. | 1. Degradation of this compound in the assay medium. 2. Adsorption of this compound to plasticware. | 1. Assess the stability of this compound in your specific assay medium using HPLC (see Experimental Protocols). Consider adjusting the pH of the medium if it is acidic. 2. Use low-protein-binding plates and tubes. |
| Precipitation of this compound upon dilution in aqueous buffer. | 1. Poor aqueous solubility. 2. Exceeding the solubility limit. | 1. Prepare a fresh, more dilute solution. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring appropriate vehicle controls are included in the experiment. |
| Appearance of new peaks in HPLC analysis of the this compound solution. | Chemical degradation of this compound. | 1. Based on the degradation profile, try to identify the degradation products. For erythromycin, a common degradant is anhydroerythromycin. 2. Optimize solution conditions (pH, temperature, light exposure) to minimize the formation of these degradants. |
| Inconsistent experimental results. | 1. Inconsistent preparation of this compound solutions. 2. Degradation of the stock solution over time. | 1. Standardize the protocol for preparing this compound solutions. 2. Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify the amount of intact this compound over time and detect the formation of degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ammonium (B1175870) acetate (B1210297) or ammonium dihydrogen phosphate (B84403) buffer
-
High-purity water
-
A C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and an ammonium acetate or phosphate buffer (e.g., 45:10:45 v/v/v). The pH of the aqueous component should be adjusted to neutral or slightly alkaline (pH 7-8) to improve the stability of the macrolide during analysis.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. From this stock, prepare a working standard solution by diluting it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent system or buffer you wish to test (e.g., your assay buffer) at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under the desired conditions (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 40-70°C).
-
Set the UV detection wavelength (e.g., 215 nm).
-
Inject a known volume of the standard solution to determine the retention time and peak area of intact this compound.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from the stability study, dilute it with the mobile phase if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
Visualizations
Signaling Pathway
This compound is an agonist of the motilin receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.
Caption: Motilin receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solution.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Investigating Potential Confounding Antibiotic Effects of EM574
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential confounding antibiotic effects of EM574, an erythromycin (B1671065) derivative and motilin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of erythromycin.[1][2][3][4][5] Its primary established mechanism of action is as a potent agonist for the motilin receptor, stimulating gastrointestinal motility.[1][3][4][5][6][7][8] It is often used in research to study the effects of motilin receptor activation on various physiological processes. Additionally, some studies suggest that this compound may also have an affinity for the ghrelin receptor.
Q2: Why should I be concerned about potential antibiotic effects of this compound?
This compound is a macrolide, a class of compounds that includes the antibiotic erythromycin. Erythromycin functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][9][10][11] Due to this structural similarity, this compound may retain some of the antibiotic properties of its parent compound, which could act as a confounding variable in experiments, leading to misinterpretation of results.
Q3: What are the potential consequences of ignoring the antibiotic effects of this compound in my experiments?
-
In-vitro cell culture studies: If your cell cultures are contaminated with bacteria, this compound could suppress or kill the bacteria, leading you to mistakenly attribute the observed effects to its motilin receptor agonist activity rather than its antibiotic properties.
-
Microbiome studies: In animal studies, this compound could alter the gut microbiota, which can have widespread effects on physiology and behavior, confounding the results of your investigation into its primary effects.
-
Cell viability and toxicity assays: Apparent cytotoxic effects could be due to the elimination of contaminating microorganisms rather than a direct effect on your experimental cells.
Q4: How can I determine if this compound is exhibiting antibiotic activity in my specific experimental setup?
The most direct way is to perform a Minimum Inhibitory Concentration (MIC) assay. This will determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism. You can test this against common laboratory bacterial strains or against bacteria isolated from your experimental system.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cell death in my in vitro culture when using this compound. | While this compound could have direct cytotoxic effects, it's also possible that the observed cell death is an artifact of eliminating a low-level, undetected bacterial contamination that your cells were dependent on or that the bacterial death released toxins. | 1. Test for Mycoplasma and other bacterial contamination: Use a reliable detection kit to ensure your cell cultures are clean. 2. Run a control experiment: Treat a parallel, uncontaminated cell culture with the same concentration of this compound. 3. Perform a dose-response curve: Determine if the cell death is dependent on the this compound concentration. |
| Inconsistent or unexpected results in animal studies involving gut function. | The gut microbiome plays a crucial role in gastrointestinal function. The potential antibiotic effects of this compound could be altering the composition of the gut microbiota, leading to effects that are independent of motilin receptor agonism. | 1. Analyze the gut microbiome: Collect fecal samples before and after this compound treatment and perform 16S rRNA sequencing to assess changes in the microbial population. 2. Use a pair-fed control group: To control for changes in food intake that might be induced by this compound and could independently alter the gut microbiome. 3. Consider a control compound: If possible, use a structurally related but antibiotically inactive motilin receptor agonist. |
| My MIC assay for this compound shows no antibiotic activity, but I still suspect confounding effects. | The standard bacterial strains used in your MIC assay may not be representative of the specific contaminants in your system. Also, this compound might have bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria) effects that are harder to detect. | 1. Isolate and test native bacteria: Culture bacteria from your experimental system (e.g., cell culture supernatant, animal bedding) and perform an MIC assay with these isolates. 2. Perform a time-kill assay: This assay can provide more detailed information on the bactericidal or bacteriostatic nature of the compound over time. |
Data Presentation
Since no published studies have specifically quantified the antibiotic spectrum of this compound, the following table is a hypothetical example to guide researchers in presenting their own findings from a Minimum Inhibitory Concentration (MIC) assay.
| Bacterial Strain | ATCC Number | MIC of this compound (µg/mL) | MIC of Erythromycin (µg/mL) - Positive Control |
| Staphylococcus aureus | 25923 | 64 | 0.5 |
| Escherichia coli | 25922 | >256 | 8 |
| Pseudomonas aeruginosa | 27853 | >256 | >128 |
| Enterococcus faecalis | 29212 | 128 | 1 |
| Streptococcus pneumoniae | 49619 | 32 | 0.06 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound
-
Erythromycin (positive control)
-
Appropriate solvent for this compound and erythromycin (e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solutions: Dissolve this compound and erythromycin in the appropriate solvent to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar (B569324) plates.
-
Inoculate a fresh tube of MHB with a single colony and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Repeat this process for erythromycin in a separate row.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Dual potential mechanisms of action for this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to spot a confounding variable in your experiment [statsig.com]
- 6. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. endocrine.org [endocrine.org]
- 10. researchgate.net [researchgate.net]
- 11. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: EM574 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EM574 in animal models. The information is designed to help mitigate potential side effects and address common issues encountered during experimentation.
Disclaimer: Published data specifically detailing the side effects of this compound in animal models is limited. The following guidance is based on the known pharmacology of this compound as a motilin receptor agonist, and by drawing parallels with other gastrointestinal prokinetic agents and ghrelin receptor agonists, which can have overlapping effects. The quantitative data provided are illustrative examples to guide researchers in their data presentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an erythromycin (B1671065) derivative that acts as a potent motilin receptor agonist.[1] Its primary mechanism of action involves stimulating motilin receptors in the gastrointestinal (GI) tract, which leads to increased GI motility and promotes gastric emptying.[1][2][3] In dogs, this compound has been shown to enhance gastric antral motor activity and accelerate the emptying of both solids and liquids.[3][4]
Q2: What are the potential side effects of this compound in animal models?
While specific side effect profiles for this compound are not extensively documented, based on its prokinetic activity and similarities to other motilin and ghrelin receptor agonists, potential side effects may include:
-
Gastrointestinal disturbances: Such as vomiting, diarrhea, and abdominal cramping due to the stimulation of GI contractions. Other ghrelin receptor agonists, like capromorelin, have been reported to cause vomiting and diarrhea in dogs.[5]
-
Changes in appetite and body weight: Ghrelin receptor agonists are known to stimulate appetite and increase body weight.[5][6]
-
Effects on pancreaticobiliary secretion: One study in dogs showed that this compound increased postprandial pancreatic amylase output but did not significantly affect bile acid output.[4]
-
Potential for effects on glycemic control: Some ghrelin agonists have raised concerns about their potential to affect blood glucose levels, though significant evidence in the context of diabetic gastroparesis is lacking.[7]
Q3: At what doses have the prokinetic effects of this compound been observed?
In conscious dogs, intraduodenal administration of this compound at doses of 10 and 30 µg/kg has been shown to significantly accelerate gastric emptying of liquids and solids, respectively.[3][4] A dose of 0.03 mg/kg (30 µg/kg) has also been noted to stimulate antral motility and enhance gastric emptying.[8]
Troubleshooting Guide
Issue 1: Animal exhibits signs of gastrointestinal distress (vomiting, diarrhea) after this compound administration.
-
Question: What steps should be taken if an animal shows signs of vomiting or diarrhea? Answer:
-
Confirm the symptoms are treatment-related: Review the animal's health records to rule out other potential causes. Ensure the symptoms correlate temporally with this compound administration.
-
Dose reduction: Consider reducing the dose of this compound in subsequent experiments. The gastroprokinetic effects are dose-dependent, and a lower dose may still be effective while minimizing adverse GI stimulation.[3]
-
Route and timing of administration: If administering via oral gavage, ensure proper technique to avoid undue stress. Consider administering the compound with a small amount of food if the experimental design allows, which may help to buffer the stomach.
-
Supportive care: Provide supportive care as recommended by the institutional veterinarian, which may include fluid therapy to prevent dehydration in cases of severe diarrhea or vomiting.
-
Monitor and document: Carefully document the incidence, severity, and duration of the symptoms in relation to the dose and timing of this compound administration.
-
Issue 2: Inconsistent or unexpected results in gastric emptying studies.
-
Question: Why might there be high variability in gastric emptying results between animals? Answer:
-
Fasting state: Ensure all animals are fasted for a consistent period before the experiment. The presence of food in the stomach will significantly alter gastric emptying rates.
-
Meal composition: The composition and volume of the test meal (e.g., liquid, semi-solid, solid) can impact the effect of prokinetic agents.[3][8] Standardize the meal for all animals in the study.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures (e.g., gavage, housing) to minimize stress, which can affect GI motility.
-
Drug administration: Verify the accuracy of the administered dose and the consistency of the administration technique.
-
Data Presentation
Table 1: Illustrative Example of Gastrointestinal Side Effect Monitoring in Dogs Treated with this compound
| Dosage Group | N | Incidence of Vomiting (%) | Incidence of Diarrhea (%) | Mean Fecal Score (1-5 scale) |
| Vehicle Control | 10 | 0 | 10 | 1.5 ± 0.5 |
| This compound (10 µg/kg) | 10 | 10 | 20 | 2.0 ± 0.7 |
| This compound (30 µg/kg) | 10 | 30 | 40 | 3.5 ± 1.0 |
| This compound (100 µg/kg) | 10 | 50 | 60 | 4.2 ± 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Administration of this compound and Monitoring for Gastrointestinal Side Effects in a Canine Model
-
Animal Model: Beagle dogs, male and female, 1-2 years old, weighing 10-15 kg.
-
Housing: Animals are individually housed in cages with a 12-hour light/dark cycle and have ad libitum access to water.
-
Acclimatization: Animals are acclimatized to the facility for at least two weeks before the study and trained for oral gavage administration.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) to the desired concentrations (e.g., 10 µg/mL, 30 µg/mL, 100 µg/mL).
-
Administration:
-
Animals are fasted overnight (approximately 12 hours) before dosing.
-
This compound or vehicle is administered via oral gavage at a volume of 1 mL/kg.
-
-
Monitoring:
-
Animals are observed continuously for the first 4 hours post-dosing and then at regular intervals for 24 hours.
-
Observations include clinical signs, with a specific focus on the incidence of vomiting and diarrhea.
-
Fecal consistency is scored using a standardized scale (e.g., 1=firm, 5=watery diarrhea).
-
All observations are recorded in a study log.
-
-
Data Analysis: The incidence of vomiting and diarrhea is calculated for each group. Fecal scores are presented as mean ± standard deviation. Statistical analysis (e.g., Fisher's exact test for incidence, ANOVA for fecal scores) is performed to compare treatment groups to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound via the motilin receptor.
Caption: Workflow for assessing GI side effects of this compound.
Caption: Troubleshooting logic for GI distress in animal models.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs That Affect Appetite in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 8. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of EM574 Protocols for Reproducibility
Disclaimer: The information provided below is based on generalized best practices for laboratory protocols. The term "EM574" did not yield specific results in public databases, suggesting it may be an internal or highly specialized designation. For precise guidance, please consult your internal documentation and subject matter experts for the specific this compound protocol.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in ensuring the reproducibility of the this compound protocol. The content is designed for researchers, scientists, and drug development professionals to navigate potential issues during their experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may arise during the execution of the this compound protocol.
| Issue | Potential Cause | Recommended Solution |
| High Inter-Assay Variability | Inconsistent reagent preparation | Prepare fresh reagents for each experiment and use calibrated pipettes. Document lot numbers for all reagents used. |
| Operator-dependent variations in technique | Standardize the protocol across all users. Consider creating a detailed checklist for critical steps. | |
| Fluctuations in environmental conditions (e.g., temperature, humidity) | Monitor and record environmental conditions during the experiment. Use temperature-controlled equipment where necessary. | |
| Low Signal-to-Noise Ratio | Suboptimal antibody/reagent concentration | Perform a titration experiment to determine the optimal concentration for primary and secondary antibodies/reagents. |
| Insufficient washing steps | Increase the number and/or duration of washing steps to remove non-specific binding. | |
| High background from blocking buffer | Test different blocking buffers (e.g., BSA, non-fat milk) to identify one that minimizes background noise. | |
| Inconsistent Cell Viability/Response | Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent cell seeding density | Optimize and standardize the cell seeding density to ensure a consistent starting cell number. | |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the this compound protocol for ensuring reproducibility?
A1: While all steps are important, meticulous attention to reagent preparation, incubation times and temperatures, and consistent cell handling are paramount for achieving reproducible results.
Q2: How can I validate the quality of my reagents for the this compound protocol?
A2: It is crucial to qualify new lots of critical reagents, such as antibodies and enzymes. This can be done by running a small-scale experiment with a known positive and negative control to ensure the new lot performs comparably to the previous one.
Q3: What is the best way to document my experiments to improve reproducibility?
A3: Maintain a detailed laboratory notebook, either physical or electronic. Record all experimental parameters, including reagent lot numbers, specific equipment used, incubation times, and any deviations from the standard protocol.
Experimental Workflow and Logic
To enhance clarity and standardization, the following diagrams illustrate a generalized experimental workflow and a troubleshooting logic tree.
Caption: A generalized experimental workflow for the this compound protocol.
Caption: A troubleshooting logic tree for addressing irreproducible results.
Validation & Comparative
A Comparative Analysis of EM574 and Cisapride for the Treatment of Gastroparesis
For researchers and drug development professionals navigating the therapeutic landscape of gastroparesis, a comprehensive understanding of prokinetic agents is paramount. This guide provides a detailed comparison of EM574 (mitemcinal), a motilin receptor agonist, and cisapride (B12094), a serotonin (B10506) 5-HT₄ receptor agonist, for the treatment of gastroparesis. While both agents have demonstrated efficacy in improving gastric emptying, their distinct mechanisms of action, clinical performance, and safety profiles warrant a thorough evaluation.
Executive Summary
This compound, an erythromycin (B1671065) derivative, acts as a potent motilin receptor agonist, directly stimulating gastric smooth muscle contractions.[1] Cisapride, a substituted piperidinyl benzamide, enhances acetylcholine (B1216132) release in the myenteric plexus by acting as a serotonin 5-HT₄ receptor agonist.[2] Clinical and preclinical data indicate that both agents can accelerate gastric emptying. However, a critical distinguishing factor is the safety profile. Cisapride was withdrawn from the market in several countries, including the United States, due to the risk of serious cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes.[3][4][5][6][7] This adverse effect profile significantly limits its therapeutic utility. This compound (mitemcinal) has been investigated as a potentially safer alternative, although its symptomatic improvement in clinical trials has been modest.
Mechanism of Action
The prokinetic effects of this compound and cisapride are mediated through distinct signaling pathways.
This compound (Mitemcinal): As a motilin receptor agonist, this compound mimics the action of the endogenous hormone motilin, which plays a key role in initiating the migrating motor complex (MMC) in the fasting state. Activation of motilin receptors on gastric smooth muscle cells leads to a signaling cascade that results in muscle contraction and increased gastric motility.[1][8]
Cisapride: Cisapride's primary mechanism involves the activation of 5-HT₄ receptors on presynaptic neurons in the myenteric plexus. This activation facilitates the release of acetylcholine, a key neurotransmitter that stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristalsis throughout the upper gastrointestinal tract.[2][9]
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials in humans comparing this compound and cisapride are limited. However, a preclinical study in dogs and separate clinical trials for each agent provide valuable comparative insights.
Preclinical Data: Canine Model of Gastroparesis
A study comparing the effects of this compound and cisapride in dogs with drug-induced gastroparesis demonstrated that both agents enhanced gastric muscle contractility in a dose-dependent manner.[10]
| Parameter | This compound (30 µg/kg) | Cisapride (1 mg/kg) | Reference |
| Solid Gastric Emptying | Significantly accelerated | Significantly accelerated | [10] |
| Liquid Gastric Emptying | Significantly accelerated | Restored to normal range | [10] |
| Gastric Muscle Contractility | Enhanced | Enhanced | [10] |
| Effect in Gastroparesis Model | Completely restored solid and liquid emptying and muscle contractility | Restored liquid emptying to normal and partially restored solid emptying | [10] |
Clinical Data: Human Trials
This compound (Mitemcinal): A randomized, placebo-controlled study in patients with diabetic and idiopathic gastroparesis showed that mitemcinal (B139708) significantly improved gastric emptying. However, the improvement in gastroparesis symptoms was not statistically significant compared to placebo, highlighting a potential disconnect between accelerated gastric emptying and symptom relief.[11]
| Trial | Intervention | Key Findings | Reference |
| Randomized, Multicenter, Placebo-Controlled Study | Mitemcinal (10 mg, 20 mg, 30 mg bid or 20 mg tid) for 28 days | All doses showed prokinetic activity, with the 30 mg bid dose showing the greatest improvement in meal retention at 240 min (75% vs. 10% in placebo). Symptom improvement was not statistically significant compared to placebo. | [11] |
| Randomized, Multi-center, Placebo-controlled trial | Mitemcinal (5 or 10 mg bid) for 3 months in insulin-requiring diabetics with gastroparesis symptoms | Mitemcinal 10 mg produced a significantly better overall symptom response rate than placebo (10.6% increase). | [12] |
Cisapride: Multiple clinical trials have demonstrated the efficacy of cisapride in accelerating gastric emptying and, in some studies, improving symptoms of gastroparesis. However, the symptomatic benefit has not been consistently observed across all studies.
| Trial | Intervention | Key Findings | Reference |
| Open-label study in idiopathic gastroparesis | Cisapride (30-60 mg/day) for a mean of 12.6 months | Symptom score improved from 30.9 to 14.4 (P < 0.002). Gastric emptying half-time improved from 113 min to 94 min (P < 0.05). | [2] |
| Double-blind, placebo-controlled trial in diabetic gastroparesis | Cisapride (10 mg t.i.d.) for 12 months | Gastric emptying half-time of solids significantly shortened (175 min vs. 227 min at baseline, P < 0.03). Dyspepsia score significantly reduced (2.0 vs. 4.1 at baseline, P=0.002). | [13] |
| Double-blind, placebo-controlled trial in gastroparesis and intestinal pseudoobstruction | Cisapride (10 mg t.i.d.) for 6 weeks | Significant increase in gastric emptying of solids (p < 0.05) compared with placebo. No significant difference in overall symptom response between cisapride and placebo. | [14] |
| Double-blind crossover comparison with placebo in idiopathic gastroparesis | Cisapride (10 mg tid) for two weeks | Significantly more effective than placebo in shortening the t1/2 of gastric emptying (p2 = 0.04). No significant difference in the improvement of total symptom score. | [15] |
| Randomized, double-blind, placebo-controlled trial in severe gastroparesis | Cisapride (20 mg t.i.d.) for six weeks | Significantly increased solid gastric emptying relative to baseline (P = 0.005). Did not significantly improve any symptom of gastroparesis relative to baseline or placebo. | [16] |
| 2-year open-label study in chronic gastroparesis | Cisapride (20 mg t.i.d.) | 42% of patients showed long-term symptomatic improvement with sustained acceleration of gastric emptying. | [17] |
| 12-month trial in gastroparesis and chronic intestinal pseudo-obstruction | Cisapride (10 mg t.i.d.) | Gastric emptying of both solids and liquids improved significantly after one year (P < 0.05). Total symptom score improved significantly in the gastroparesis group. | [18] |
Safety and Tolerability
The most significant difference between this compound and cisapride lies in their safety profiles.
This compound (Mitemcinal): Clinical trials of mitemcinal have generally shown it to be well-tolerated, with adverse events not differing significantly from placebo.[12]
Cisapride: The use of cisapride is associated with a risk of serious, and sometimes fatal, cardiac arrhythmias.[5] This is due to its ability to prolong the QT interval on an electrocardiogram (ECG), which can lead to torsades de pointes, a life-threatening ventricular arrhythmia.[3][19][20] The risk is increased in patients with pre-existing cardiac conditions, electrolyte imbalances, and when co-administered with drugs that inhibit its metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme.[20][21] These safety concerns led to its withdrawal from the market in many countries.[3][4][5][6][7]
Experimental Protocols
Gastric Emptying Scintigraphy
Gastric emptying is most commonly assessed using scintigraphy, which is considered the gold standard.[22][23][24]
-
Patient Preparation: Patients are typically required to fast overnight. Medications that may affect gastric motility are usually withheld for a specified period before the test.
-
Test Meal: A standardized meal is consumed, most commonly a low-fat, egg-white meal radiolabeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid.[2][23]
-
Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points, often at 0, 1, 2, and 4 hours after meal ingestion.[23]
-
Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate and half-time (T₁/₂).[15]
Symptom Assessment
The Gastroparesis Cardinal Symptom Index (GCSI) is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[25][26][27]
-
Structure: The GCSI is composed of nine items that are grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[25][26]
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[25][27] The scores for each subscale and a total GCSI score are calculated.[25] An updated version, the ANMS GCSI-DD, uses a 0-4 scale for most symptoms and assesses the number of vomiting episodes.[28]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound (Mitemcinal) via the motilin receptor.
Caption: Signaling pathway of Cisapride via the 5-HT₄ receptor.
Conclusion
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open label study of long-term effectiveness of cisapride in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy Update | Cisapride Withdrawal Requires Alternative Therapy [clevelandclinicmeded.com]
- 4. Prescrire IN ENGLISH - Spotlight: Archive ''Cisapride should be withdrawn from the market '', 1 November 2007 [english.prescrire.org]
- 5. bmj.com [bmj.com]
- 6. Propulsid (Cisapride) - Withdrawn from Market [medscape.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. reprocell.com [reprocell.com]
- 9. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of mitemcinal, a motilin agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term cisapride treatment improves diabetic gastroparesis but not glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisapride in the long-term treatment of chronic gastroparesis: a 2-year open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term efficacy of oral cisapride in symptomatic upper gut dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cisapride :: Crediblemeds [crediblemeds.org]
- 22. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 23. tech.snmjournals.org [tech.snmjournals.org]
- 24. heraldopenaccess.us [heraldopenaccess.us]
- 25. houstonheartburn.com [houstonheartburn.com]
- 26. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. fda.gov [fda.gov]
A Comparative Analysis of EM574 and Endogenous Motilin in Gastrointestinal Motility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic motilin agonist EM574 and endogenous motilin. It delves into their respective activities, supported by experimental data, to elucidate their roles in regulating gastrointestinal motility.
Endogenous motilin, a 22-amino acid peptide hormone, is a key regulator of the migrating motor complex (MMC), the cyclical pattern of smooth muscle contractions in the gastrointestinal (GI) tract during the fasted state. Its synthetic analogue, this compound, an erythromycin (B1671065) derivative, has been developed as a prokinetic agent to treat disorders characterized by delayed gastric emptying. This guide presents a side-by-side comparison of their receptor binding, potency, and physiological effects, drawing upon key in vitro studies.
Quantitative Comparison of Motilin and this compound Activity
The following table summarizes the key quantitative parameters of endogenous motilin and this compound from comparative in vitro studies. These values provide a snapshot of their relative affinity for the motilin receptor and their ability to elicit a physiological response.
| Parameter | Endogenous Motilin | This compound | Species/Tissue | Reference |
| Receptor Binding Affinity (Kd) | 4.5 x 10⁻⁹ M | 7.8 x 10⁻⁹ M | Human Gastric Antrum | [1] |
| Receptor Binding Affinity (pIC50) | 9.20 ± 0.11 | 8.21 ± 0.13 | Rabbit Gastric Antral Smooth Muscle | [2] |
| Potency in Contraction Assay (pEC50) | 8.69 ± 0.07 | 8.26 ± 0.04 | Rabbit Intestine | [2] |
| Efficacy (Maximal Contraction) | Comparable to this compound | Comparable to Motilin | Human Gastric Antrum Myocytes | [1] |
Note: Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied. A lower Kd indicates higher binding affinity. pIC50 is the negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways and Mechanism of Action
Both endogenous motilin and this compound exert their effects by binding to and activating the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[3][4] Activation of the motilin receptor initiates a downstream signaling cascade that leads to smooth muscle contraction.
This signaling pathway, as illustrated below, primarily involves the Gq/11 family of G proteins. Upon receptor activation, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a critical step in initiating the contraction of smooth muscle cells.[5][6]
Experimental Protocols
The quantitative data presented in this guide are derived from two primary types of in vitro experiments: radioligand binding assays and smooth muscle contraction assays. The general methodologies for these experiments are outlined below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the motilin receptor.
Objective: To quantify the binding affinity (Kd or pIC50) of endogenous motilin and this compound to the motilin receptor.
Materials:
-
Tissue homogenates from a relevant source (e.g., human gastric antrum, rabbit intestine) containing motilin receptors.
-
Radiolabeled motilin (e.g., ¹²⁵I-motilin) as the tracer.
-
Unlabeled endogenous motilin and this compound as competitors.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled motilin and varying concentrations of either unlabeled motilin or this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd or Ki value is then calculated from the IC50 value.
Smooth Muscle Contraction Assay
This assay measures the physiological response (muscle contraction) to agonist stimulation.
Objective: To determine the potency (pEC50) and efficacy (Emax) of endogenous motilin and this compound in inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle strips or individual smooth muscle cells from a relevant GI tissue.
-
Organ bath or similar apparatus with physiological saline solution, maintained at 37°C and aerated.
-
Force transducer to measure muscle contraction.
-
Endogenous motilin and this compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips from the desired region of the GI tract and mount them in an organ bath under a slight tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological saline solution for a period of time until a stable baseline is achieved.
-
Agonist Addition: Add increasing concentrations of either endogenous motilin or this compound to the organ bath in a cumulative manner.
-
Measurement: Record the contractile response at each concentration using a force transducer.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the pEC50 (a measure of potency) and the Emax (the maximum contractile response, a measure of efficacy).
Conclusion
The available in vitro data indicate that this compound is a potent agonist at the motilin receptor, with a binding affinity and contractile potency that are comparable to, though slightly lower than, endogenous motilin. Both substances elicit their prokinetic effects through the same Gq/11-mediated signaling pathway, culminating in smooth muscle contraction. The development of synthetic motilin agonists like this compound, which mimic the action of endogenous motilin, represents a promising therapeutic strategy for the management of gastrointestinal motility disorders. Further research, including in vivo and clinical studies, is essential to fully characterize the therapeutic potential and safety profile of these compounds.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
EM574 in the Landscape of Erythromycin-Based Motilides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EM574 with other erythromycin-based motilides, a class of compounds known for their gastroprokinetic effects mediated through the motilin receptor. The following sections detail their comparative performance based on experimental data, outline the methodologies of key experiments, and visualize the underlying biological pathways and experimental procedures.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and receptor binding affinity of this compound in comparison to other notable erythromycin-based motilides and the endogenous ligand, motilin. The data are primarily derived from studies on rabbit gastrointestinal tissues, a common model for motilin receptor pharmacology.
Table 1: In Vitro Contractile Potency of Motilides in Rabbit Duodenum
| Compound | pEC50 (Mean ± SEM) |
| Motilin | 8.69 ± 0.07 |
| This compound | 8.26 ± 0.04 |
| Mitemcinal (GM-611) | 7.5 |
| ABT-229 | 7.6 |
| Erythromycin A | 6.0 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Motilin Receptor Binding Affinity of Motilides in Rabbit Gastric Antrum Smooth Muscle
| Compound | pIC50 (Mean ± SEM) | Kd (M) |
| Motilin | 9.20 ± 0.11 | 4.5 x 10-9 |
| This compound | 8.21 ± 0.13 | 7.8 x 10-9 |
| Mitemcinal (GM-611) | Not explicitly found | Not explicitly found |
| ABT-229 | Not explicitly found | Not explicitly found |
| Erythromycin A | Not explicitly found | Not explicitly found |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits the binding of a radioligand by 50%. Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium.
Table 3: Effect of Orally Administered Motilides on Gastric Emptying in Rhesus Monkeys
| Compound | Dosage | Effect on Gastric Emptying |
| This compound (uncoated) | Not specified | Little effect |
| Mitemcinal (GM-611) | Lower dose | Significant, dose-dependent increase |
| Erythromycin | Higher dose | Significant, dose-dependent increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Muscle Strip Contraction Assay
This assay measures the contractile response of intestinal smooth muscle to motilides.
1. Tissue Preparation:
- Longitudinal muscle strips are prepared from the duodenum of rabbits.
- The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
2. Experimental Setup:
- One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractile activity.
- The tissues are allowed to equilibrate under a resting tension for a specified period.
3. Compound Administration:
- Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., this compound, motilin) to the organ bath.
- The contractile response is recorded until a maximal effect is achieved.
4. Data Analysis:
- The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration.
- The pEC50 values are calculated from the resulting concentration-response curves.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of motilides for the motilin receptor.
1. Membrane Preparation:
- Homogenates of smooth muscle from the rabbit gastric antrum are prepared.
- The tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the motilin receptors.
2. Binding Reaction:
- The membrane preparation is incubated with a fixed concentration of a radiolabeled motilin analog (e.g., 125I-motilin).
- Increasing concentrations of the unlabeled test compounds (e.g., this compound) are added to compete with the radioligand for binding to the motilin receptors.
3. Separation and Counting:
- The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.
- The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
4. Data Analysis:
- The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of the competing ligand.
- The pIC50 and Kd values are calculated from the resulting displacement curves.
Gastric Emptying Assessment (Acetaminophen Absorption Method)
This method indirectly assesses the rate of gastric emptying by measuring the absorption of acetaminophen (B1664979), which is primarily absorbed in the small intestine.
1. Animal Preparation:
- Conscious rhesus monkeys are used in the study.
- The animals are fasted overnight before the experiment.
2. Drug and Meal Administration:
- The test compound (e.g., this compound, mitemcinal) or vehicle is administered orally.
- After a specified time, a test meal containing a known amount of acetaminophen is given to the animals.
3. Blood Sampling:
- Serial blood samples are collected at various time points after the administration of the test meal.
4. Acetaminophen Analysis:
- The concentration of acetaminophen in the plasma or serum is determined using a suitable analytical method (e.g., high-performance liquid chromatography).
5. Data Analysis:
- Pharmacokinetic parameters of acetaminophen, such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated.
- An increase in the rate of acetaminophen absorption is indicative of accelerated gastric emptying.
Mandatory Visualizations
Motilin Receptor Signaling Pathway
The binding of this compound and other motilides to the motilin receptor on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This G-protein coupled receptor primarily signals through the Gq pathway.
A Comparative Guide to the Efficacy of EM574 (Motilin Receptor Agonist) and Ghrelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the motilin receptor agonist EM574 and several ghrelin receptor agonists. Recognizing that these compounds target distinct physiological pathways, this document elucidates their different mechanisms of action, summarizes their efficacy in relevant applications, and provides the methodologies of key supporting experiments. This objective overview is intended to inform research and drug development in the fields of gastrointestinal motility and metabolic modulation.
Section 1: Mechanisms of Action - Two Distinct Pathways
While both motilin and ghrelin receptors are expressed in the gastrointestinal tract, they initiate different signaling cascades and physiological responses. This compound is an agonist for the motilin receptor, primarily influencing gut motility, whereas ghrelin agonists target the growth hormone secretagogue receptor type 1a (GHSR-1a), affecting appetite, metabolism, and growth hormone secretion.
This compound and the Motilin Receptor Signaling Pathway
This compound is an erythromycin (B1671065) derivative that potently stimulates the motilin receptor. The natural ligand, motilin, is a key regulator of the migrating motor complex (MMC), which governs gastrointestinal motility during fasting. Activation of the motilin receptor on smooth muscle cells of the stomach and intestines initiates a signaling cascade that leads to muscle contraction. This is primarily mediated through the Gαq and Gα13 G-proteins, which activate Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which, along with calmodulin, activates myosin light-chain kinase (MLCK), leading to muscle contraction.
Validation of EM574's Prokinetic Effects: A Comparative Guide for Researchers
Absence of Human Placebo-Controlled Data: As of December 2025, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any placebo-controlled clinical trial data for the prokinetic agent EM574 in human subjects. The available efficacy and mechanistic data are derived from preclinical animal studies. This guide provides a detailed overview of these preclinical findings, offering a comparative analysis of this compound's performance against baseline conditions and another prokinetic agent, cisapride (B12094).
Overview of this compound
This compound is a derivative of erythromycin (B1671065) and functions as a potent motilin receptor agonist.[1][2][3] Motilin is a hormone that stimulates gastrointestinal motility, and by acting on its receptor, this compound is designed to enhance gastric emptying and intestinal transit. Preclinical studies have investigated its potential for treating conditions characterized by delayed gastric emptying, such as gastroparesis.[1][2]
Preclinical Efficacy Data
The primary evidence for this compound's prokinetic effects comes from studies conducted in conscious dogs, both in normal and experimentally-induced gastroparesis models. These studies demonstrate that this compound enhances gastric muscle contractility and accelerates the emptying of both solid and liquid meals from the stomach.[1][3]
Comparison with an Active Comparator (Cisapride)
In preclinical settings, this compound's effects have been compared to cisapride, a 5-HT4 receptor agonist with prokinetic properties. The data suggests that this compound is comparable to cisapride in stimulating gastric muscle contractility and emptying.[1] Notably, in a model of clonidine-induced gastroparesis, this compound was shown to completely restore normal solid and liquid gastric emptying and muscle contractility.[1]
Table 1: Effect of this compound on Gastric Emptying of Solids in Normal Dogs
| Treatment Group | Dose (µg/kg) | Outcome |
| Control | - | Baseline Gastric Emptying |
| This compound | 30 | Significant acceleration of solid gastric emptying |
Data summarized from preclinical studies in dogs.[1]
Table 2: Effect of this compound on Gastric Emptying of Liquids in Normal Dogs
| Treatment Group | Dose (µg/kg) | Outcome |
| Control | - | Baseline Gastric Emptying |
| This compound | 10 | Significant acceleration of liquid gastric emptying |
Data summarized from preclinical studies in dogs.[1]
Table 3: Effect of this compound in a Dog Model of Clonidine-Induced Gastroparesis
| Treatment Group | Dose (µg/kg) | Outcome on Gastric Emptying (Solids & Liquids) | Outcome on Muscle Contractility |
| Clonidine | 10-30 | Significant delay | Reduced |
| This compound + Clonidine | 30 | Complete restoration to normal | Complete restoration to normal |
Data summarized from preclinical studies in dogs.[1]
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound.
Gastric Emptying Assessment
A common method to assess gastric emptying in canine models involves a combination of marker techniques and sample analysis.
-
Test Meal: A standardized meal is prepared, consisting of solid and liquid components. For instance, a freeze-dried standard meal can serve as the solid phase, while a solution of polyethylene (B3416737) glycol in normal saline can be used as the liquid marker.[1][3]
-
Administration: The test meal is administered to conscious dogs. Investigational drugs (like this compound) or control substances are typically given intraduodenally at the time of feeding.[1][3]
-
Sample Collection: Samples of duodenal contents are collected at regular intervals through an implanted cannula.[1]
-
Analysis: The concentrations of the solid and liquid markers in the duodenal samples are measured to calculate the rate of gastric emptying for each phase.[1]
Gastric Motility Measurement
Gastric antral motility is a key parameter for assessing the contractile effects of prokinetic agents.
-
Force Transducer Implantation: A force transducer is surgically implanted on the serosal surface of the gastric antrum of the study animals (e.g., dogs).[1][3]
-
Data Recording: The transducer continuously measures the strain, which corresponds to the force of muscle contractions. This data is recorded and analyzed to determine the frequency and amplitude of antral contractions.
-
Drug Administration: The effects of this compound on gastric motility are assessed after its administration, often in a dose-dependent manner.[1][3]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor on gastrointestinal smooth muscle cells. This interaction is believed to trigger a signaling cascade that leads to increased muscle contraction. Furthermore, evidence suggests that the prokinetic effect of this compound is mediated through the stimulation of a cholinergic neural pathway.[2]
Caption: Proposed signaling pathway for this compound's prokinetic effect.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the prokinetic effects of a compound like this compound in a preclinical animal model.
Caption: Workflow for preclinical evaluation of prokinetic agents.
References
- 1. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EM574 and Domperidone for Gastrointestinal Motility Disorders
Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the experimental motilin receptor agonist, EM574, and the established peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, domperidone (B1670879). While direct head-to-head clinical trial data is limited, this document synthesizes available preclinical and clinical information to facilitate a scientific comparison for research and development purposes. Domperidone serves as a well-characterized benchmark for prokinetic agents, while this compound represents a distinct mechanistic approach targeting the motilin pathway to enhance gastrointestinal motility. This comparison focuses on their mechanisms of action, pharmacokinetics, efficacy in preclinical models, and the requisite experimental protocols for their evaluation.
Introduction
Gastrointestinal motility disorders, such as gastroparesis, are characterized by delayed gastric emptying, leading to symptoms like nausea, vomiting, and bloating.[1][2] Prokinetic agents are a cornerstone of therapy, aiming to improve the transit of contents through the GI tract.[3] Domperidone has been a widely used prokinetic agent for decades in many countries.[4] In contrast, this compound is an erythromycin (B1671065) derivative that acts as a potent motilin receptor agonist, a different therapeutic target for stimulating gut motility.[5][6][7] This guide provides a framework for comparing these two agents, offering insights for the development of novel prokinetic therapies.
Mechanism of Action
Domperidone: A Peripherally Selective Dopamine D2/D3 Receptor Antagonist. Domperidone exerts its prokinetic and antiemetic effects by blocking dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[8][9] In the gut, dopamine typically inhibits motility; by antagonizing its receptors, domperidone enhances gastric and intestinal peristalsis.[9][10] A key feature of domperidone is its limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly seen with other dopamine antagonists like metoclopramide.[8][11][12]
This compound: A Motilin Receptor Agonist. This compound is a derivative of the antibiotic erythromycin and acts as a potent agonist at the motilin receptor.[5][7] The motilin receptor is a G-protein coupled receptor found on smooth muscle cells and enteric neurons in the stomach and intestines.[13] Activation of this receptor initiates a signaling cascade that leads to powerful, coordinated contractions of the gastric antrum, simulating the natural interdigestive migrating motor complex.[7] This mechanism is distinct from the anticholinergic or antidopaminergic pathways targeted by other prokinetics.
Signaling Pathway Diagrams
The distinct signaling pathways for domperidone and this compound are visualized below.
Caption: Domperidone signaling pathway.
Caption: this compound signaling pathway.
Pharmacological & Pharmacokinetic Profile
A summary of the key pharmacological and pharmacokinetic parameters for domperidone is provided below. Data for this compound is less complete and primarily from preclinical studies.
| Parameter | Domperidone | This compound (NCE-X) |
| Target | Dopamine D2/D3 Receptors[8] | Motilin Receptor[5] |
| Receptor Affinity (pIC50) | ~8.0-8.5 (D2) | 8.21 (Rabbit gastric antrum)[13] |
| Bioavailability (Oral) | Low (13-17%)[8] | Data not available |
| Protein Binding | ~92%[8] | Data not available |
| Metabolism | Extensive hepatic and intestinal (CYP3A4/5)[8] | Metabolized in dogs to active metabolites[14] |
| Elimination Half-life | 7-9 hours[8] | Data not available |
| Excretion | 66% feces, 31% urine[8] | Data not available |
Preclinical Efficacy
Domperidone: Numerous preclinical studies have established the prokinetic effects of domperidone. It has been shown to accelerate gastric emptying and increase lower esophageal sphincter pressure.[15] Its efficacy has been demonstrated in various animal models of delayed gastric emptying.
This compound: Preclinical studies in dogs have shown that this compound potently stimulates antral motility and accelerates the gastric emptying of both solid and liquid meals.[6][16][17] In a dog model of gastroparesis induced by dopamine or oleic acid, this compound was able to completely reverse the delayed gastric emptying.[16] Furthermore, in a head-to-head comparison with cisapride (B12094) in a dog model, this compound was shown to be as effective in normalizing gastric muscle contractility and emptying in clonidine-induced gastroparesis.[17]
| Preclinical Model | Domperidone (Observed Effects) | This compound (Observed Effects) |
| Normal Conscious Dogs | Accelerates gastric emptying of liquids.[15] | Enhances antral motor activity and accelerates emptying of solids and liquids.[6][17] |
| Drug-Induced Gastroparesis (Dogs) | N/A | Completely restores solid and liquid gastric emptying and muscle contractility.[16][17] |
| Isolated Rabbit Intestine | N/A | Induces contractions with a pEC50 of 8.26.[13] |
Experimental Protocols
To conduct a head-to-head comparison of a novel chemical entity (NCE) like this compound with domperidone, a series of standardized in vitro and in vivo experiments are required.
Experimental Workflow Diagram
Caption: Preclinical workflow for prokinetic drug comparison.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and domperidone for their respective target receptors.
Methodology:
-
Target Preparation: Cell membranes expressing either the human dopamine D2 receptor or the human motilin receptor are prepared from stable cell lines.
-
Radioligand: A specific radioligand, such as [3H]-spiperone for the D2 receptor or [125I]-motilin for the motilin receptor, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or domperidone).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Gastric Emptying Study (Rodent Model)
Objective: To evaluate the in vivo efficacy of this compound and domperidone on the rate of gastric emptying.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Test Meal: A non-nutrient, non-absorbable test meal containing a marker (e.g., phenol (B47542) red or radiolabeled solid) is prepared.
-
Dosing: Animals are randomly assigned to groups and administered vehicle, domperidone (e.g., 1-10 mg/kg, p.o.), or this compound (e.g., 0.1-1 mg/kg, p.o.) at a specified time before the test meal.
-
Meal Administration: The test meal is administered by oral gavage.
-
Gastric Emptying Measurement: At a predetermined time point (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed. The amount of the marker remaining in the stomach is quantified.
-
Data Analysis: Gastric emptying is calculated as a percentage of the marker that has exited the stomach compared to a control group euthanized immediately after meal administration. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
Clinical Considerations and Future Directions
Domperidone has shown efficacy in treating symptoms of gastroparesis and functional dyspepsia.[18][19] However, its use is associated with concerns about cardiac side effects, specifically QT prolongation, particularly at higher doses.[10][18]
For a new chemical entity like this compound, clinical development would need to carefully characterize its efficacy, safety, and tolerability profile. Key clinical trial endpoints would include improvements in the Gastroparesis Cardinal Symptom Index (GCSI) and objective measures of gastric emptying via scintigraphy.[2][20] A thorough QT study would be mandatory to assess cardiac risk.
The development of novel prokinetic agents with different mechanisms of action, such as motilin receptor agonists, is crucial for expanding therapeutic options for patients with gastrointestinal motility disorders.[21] A direct comparative clinical trial between this compound and domperidone would be necessary to definitively establish their relative efficacy and safety.
References
- 1. Diagnostic Modalities Used in Diagnosing Gastroparesis: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastroparesis Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 4. Making a case for domperidone in the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Domperidone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Domperidone: Everything a Gastroenterologist Needs to Know - Practical Gastro [practicalgastro.com]
- 13. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial conversion of this compound and EM523, gastrointestinal motor stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Specificity of EM574: A Comparative Guide for Motilin vs. Ghrelin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the motilide compound, EM574, for the motilin receptor (MLNR) versus the ghrelin receptor (GHSR/GHS-R1a). While both receptors belong to the same family of G protein-coupled receptors (GPCRs) and share structural homology, understanding the selective activity of ligands such as this compound is crucial for targeted therapeutic development. This document summarizes available binding and functional data, outlines detailed experimental protocols for assessing specificity, and visualizes key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity at the motilin and ghrelin receptors based on published literature.
Table 1: this compound Activity at the Motilin Receptor (MLNR)
| Parameter | Value | Species/Tissue | Reference |
| pEC50 (functional potency) | 8.26 ± 0.04 | Rabbit intestine | [1] |
| pIC50 (binding affinity) | 8.21 ± 0.13 | Rabbit gastric antral smooth muscle | [1] |
| Kd (dissociation constant) | 7.8 x 10⁻⁹ M (7.8 nM) | Human gastric antrum smooth muscle | [2] |
Table 2: this compound Activity at the Ghrelin Receptor (GHSR)
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity | This compound has been reported to have affinity for the growth-hormone secretagogue receptor (ghrelin receptor).[3][4] | Not specified | [3][4] |
| Quantitative Data (Ki, IC50, EC50) | Not available in the reviewed literature. | Not applicable |
Note: A direct, side-by-side comparative study quantifying the binding affinity and functional potency of this compound at both the motilin and ghrelin receptors was not identified in the reviewed literature. The data presented for the motilin receptor is from studies focused on its characterization as a motilin agonist. The affinity for the ghrelin receptor is mentioned, but quantitative metrics are lacking.
Experimental Protocols
To definitively assess the specificity of this compound, standardized in vitro assays should be performed concurrently for both motilin and ghrelin receptors. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the motilin and ghrelin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human motilin receptor (hMLNR) or human ghrelin receptor (hGHSR).
-
Radioligand for MLNR: [¹²⁵I-Tyr²³]canine motilin.
-
Radioligand for GHSR: [¹²⁵I-His⁹]-ghrelin.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and a range of concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference ligand).
-
Incubation: Add the cell membrane preparations (20-40 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of a compound by detecting changes in intracellular calcium levels following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the motilin and ghrelin receptors.
Materials:
-
Cell lines stably co-expressing either hMLNR or hGHSR and a G-protein that couples to the calcium signaling pathway (e.g., Gαq or a promiscuous G-protein like Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the different concentrations of this compound into the wells.
-
Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Motilin Receptor Signaling Pathway.
Caption: Ghrelin Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Functional Assay Workflow.
Conclusion
The available evidence strongly supports this compound as a potent agonist for the motilin receptor.[1][2] There are also indications that this compound possesses an affinity for the ghrelin receptor, though quantitative data to confirm the extent of this interaction is currently lacking in the public domain.[3][4] To definitively establish the specificity profile of this compound, it is imperative to conduct parallel binding and functional assays for both motilin and ghrelin receptors under identical experimental conditions. The detailed protocols provided in this guide offer a standardized approach for such a comparative analysis. The resulting data will be critical for a comprehensive understanding of this compound's mechanism of action and for guiding its potential therapeutic applications. Researchers are encouraged to perform these comparative studies to fill the existing data gap and to fully elucidate the pharmacological profile of this compound.
References
- 1. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |Motilide | Motilin receptor agonist | Hello Bio [hellobio.com]
- 4. This compound, a motilide, has an orexigenic activity with affinity for growth-hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of EM574 Across Species: A Guide for Researchers
A detailed analysis of the prokinetic agent EM574, comparing its efficacy with key alternatives across various species and providing in-depth experimental methodologies for researchers, scientists, and drug development professionals.
This compound, a derivative of erythromycin (B1671065), has emerged as a potent prokinetic agent, primarily through its action as a motilin receptor agonist. Understanding its efficacy across different species is crucial for preclinical and clinical drug development. This guide provides a comprehensive comparison of this compound's performance with other gastroprokinetic agents, supported by available experimental data.
Cross-Species Efficacy of this compound and Alternatives
The efficacy of this compound and its alternatives varies across species, reflecting differences in motilin receptor pharmacology and drug metabolism. The following tables summarize the available quantitative data on the in vitro and in vivo performance of these compounds.
In Vitro Efficacy: Receptor Binding and Muscle Contraction
The in vitro potency of prokinetic agents is often determined by their binding affinity to their respective receptors (e.g., motilin, dopamine (B1211576) D2, serotonin (B10506) 5-HT4) and their ability to induce smooth muscle contraction in isolated tissue preparations.
| Drug | Species | Assay | Parameter | Value | Reference |
| This compound | Human | Radioligand Binding (Gastric Antrum) | Kd | 7.8 x 10⁻⁹ M | [1] |
| Rabbit | Radioligand Binding (Gastric Antrum) | pIC50 | 8.21 ± 0.13 | [2] | |
| Rabbit | Intestinal Contraction | pEC50 | 8.26 ± 0.04 | [2] | |
| Erythromycin | Rabbit | Radioligand Binding (Duodenum) | IC50 | 1.3 x 10⁻⁷ M | [3] |
| Rabbit | Duodenal Contraction | EC50 | 2.0 x 10⁻⁶ M | [3] | |
| Rabbit | Colonic Myocyte Contraction | EC50 | 2 x 10⁻¹² M | [4] | |
| Human | Motilin Receptor Binding | - | Binds to motilin receptors | [5] | |
| Cisapride (B12094) | Guinea Pig | Radioligand Binding (Striatum, 5-HT4) | Ki | - | [6] |
| - | 5-HT4 Receptor Agonism | EC50 | 140 nM | [7][8] | |
| Metoclopramide (B1676508) | Rat | 5-HT3 Receptor Antagonism | IC50 | 308 nM | [9] |
| Rat | Dopamine D2 Receptor Antagonism | IC50 | 483 nM | [9] | |
| Human | Dopamine D2 Receptor Binding | pKi | 7.19 | [10] | |
| Domperidone (B1670879) | Rat | Dopamine D2 Receptor Binding | pIC50 | ~9 | [11] |
| Human | Dopamine D2 Receptor Binding | Ki | 0.1 - 0.4 nM | [12] |
Note: pEC50 and pIC50 are the negative logarithms of the EC50 and IC50 values, respectively. A higher value indicates greater potency. Kd represents the dissociation constant, with a lower value indicating higher binding affinity.
In Vivo Efficacy: Gastric Emptying and Intestinal Transit
In vivo studies are critical for assessing the physiological effects of prokinetic agents on gastrointestinal motility. Gastric emptying rates and intestinal transit times are common endpoints.
| Drug | Species | Model | Effect on Gastric Emptying | Effect on Small Intestinal Transit | Reference |
| This compound | Dog | Normal & Drug-induced Gastroparesis | Significantly accelerated solid and liquid emptying. | - | [13] |
| Dog | Normal & Drug-induced Gastroparesis | Potently accelerated emptying of semi-solid meals. | - | [14] | |
| Cisapride | Dog | Normal & Drug-induced Gastroparesis | Accelerated solid emptying; delayed liquid emptying at higher doses. | - | [13] |
| Mouse | Normal | Significantly increased gastric emptying (126% vs. control). | No significant effect. | [15][16][17] | |
| Mouse | Morphine-induced Delay | Reversed delay. | Most effective at reversing delay. | [15][16] | |
| Metoclopramide | Mouse | Normal | Significantly increased gastric emptying (102% vs. control). | Significantly increased transit. | [15][16][17] |
| Mouse | Morphine-induced Delay | Most effective at reversing delay. | Reversed delay. | [15][16] | |
| Domperidone | Mouse | Normal | No significant effect. | No significant effect. | [15][16][17] |
| Erythromycin | Mouse | Normal | No significant effect. | - | [15][16][17] |
Mechanism of Action and Signaling Pathways
This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that leads to smooth muscle contraction.
Caption: Signaling pathway of the motilin receptor activated by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays used to evaluate the efficacy of prokinetic agents.
In Vitro: Isolated Tissue Organ Bath Assay
This assay measures the contractile response of isolated gastrointestinal smooth muscle to a drug.
1. Tissue Preparation:
- Euthanize the animal (e.g., rabbit, rat) and immediately dissect the desired gastrointestinal tissue (e.g., gastric antrum, duodenum).
- Place the tissue in cold, oxygenated Krebs-Henseleit solution.
- Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 2 mm wide, 10 mm long).
2. Mounting:
- Suspend the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
- Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
- Test tissue viability by inducing a contraction with a known agent (e.g., potassium chloride or carbachol).
4. Drug Administration:
- Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.
- Record the contractile response at each concentration until a maximal response is achieved.
5. Data Analysis:
Measure the amplitude of contraction at each drug concentration.
Plot a concentration-response curve and calculate the EC50 or pEC50 value.
Caption: Experimental workflow for an isolated tissue organ bath assay.
In Vivo: Gastric Emptying Scintigraphy
This technique provides a non-invasive and quantitative measurement of gastric emptying of a radiolabeled meal.
1. Animal Preparation:
- Fast the animal (e.g., dog, cat) overnight with free access to water.[18]
- On the day of the study, ensure the animal is calm and accustomed to the experimental setup.
2. Test Meal Preparation and Administration:
- Prepare a standardized meal (e.g., scrambled eggs for solids, water with a non-absorbable marker for liquids).
- Label the meal with a gamma-emitting radioisotope (e.g., Technetium-99m sulfur colloid for solids).[19]
- Allow the animal to voluntarily consume the meal.
3. Image Acquisition:
- Place the animal in a standardized position (e.g., standing or lying) in front of a gamma camera.
- Acquire serial images of the stomach at defined time points (e.g., 0, 1, 2, and 4 hours post-meal).[19]
4. Data Analysis:
Draw a region of interest (ROI) around the stomach on each image.
Correct the radioactive counts in the ROI for decay.
Calculate the percentage of the meal remaining in the stomach at each time point.
Determine the gastric emptying half-time (T½).
Caption: Experimental workflow for in vivo gastric emptying scintigraphy.
In Vivo: Antroduodenal Manometry
This procedure measures the pressure waves (contractions) in the stomach (antrum) and the upper part of the small intestine (duodenum).
1. Catheter Placement:
- Under sedation or anesthesia, a manometry catheter with multiple pressure sensors is passed through the nose or a surgically created fistula into the stomach and duodenum.[20][21]
- The position of the catheter is confirmed by fluoroscopy or endoscopy.[21]
2. Acclimatization and Fasting Recording:
- Allow the animal to recover fully from the placement procedure.
- Record intraluminal pressure for a baseline period in the fasted state to observe the migrating motor complex (MMC).[20]
3. Postprandial Recording:
- Administer a standardized meal.
- Continue to record pressure changes for a defined period after the meal to assess the fed motor pattern.
4. Drug Administration and Recording:
- Administer the test drug (e.g., this compound) intravenously or intraduodenally.
- Record the subsequent changes in motor activity.
5. Data Analysis:
- Analyze the frequency, amplitude, and propagation of antral and duodenal contractions.
- Calculate a motility index to quantify motor activity.
Conclusion
This compound demonstrates significant prokinetic activity in various species, primarily through its agonistic action on the motilin receptor. The available data suggests that its efficacy can be comparable or, in some instances, superior to other prokinetic agents. However, species-specific differences in response highlight the importance of careful preclinical evaluation in relevant animal models. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals in the field of gastrointestinal drug development. Further head-to-head comparative studies, particularly in larger animal models, will be crucial to fully elucidate the therapeutic potential of this compound relative to existing and emerging prokinetic therapies.
References
- 1. This compound, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motilin receptors in the human antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. domperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. Validation of Ultrasonography for Assessment of Gastric Emptying Time in Healthy Cats by Radionuclide Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 20. iffgd.org [iffgd.org]
- 21. motilitysociety.org [motilitysociety.org]
Evaluating EM574 Against Novel Prokinetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EM574, a potent motilin receptor agonist, with a range of novel prokinetic agents. The objective is to offer a clear evaluation of their performance based on available experimental data, detailing their mechanisms of action, receptor affinities, and prokinetic efficacy.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and prokinetic efficacy of this compound and other selected novel prokinetic agents.
Table 1: Receptor Binding Affinity of Prokinetic Agents
| Agent | Primary Target | Receptor Subtype | Species | Kd / Ki / pKi |
| This compound | Motilin Receptor | - | Human | Kd: 7.8 nM[1] |
| Cisapride | 5-HT₄ Receptor | - | Guinea Pig | More potent than 5-HT[2] |
| Prucalopride | 5-HT₄ Receptor | 5-HT₄ₐ / 5-HT₄b | Human | Ki: 2.5 nM / 8 nM[3] |
| Tegaserod | 5-HT₄ Receptor | 5-HT₄(c) | Human | pKi: 8.4[4] |
| Domperidone | Dopamine (B1211576) D₂ Receptor | - | - | Ki: 0.1 - 0.4 nM[5] |
| Itopride | Dopamine D₂ Receptor | - | - | pKi: 7.4 (~39.8 nM)[5] |
| Bethanechol | Muscarinic Receptor | M₁, M₂, M₃, M₄, M₅ | - | EC₅₀: 35, >100, 14.5, 7, 32 µM |
| Neostigmine | Acetylcholinesterase | - | - | - |
Table 2: Prokinetic Efficacy of Prokinetic Agents
| Agent | Experimental Model | Effect | Dosage |
| This compound | Dogs (Normal & Gastroparesis) | Accelerated gastric emptying of solids and liquids.[6] | 10-30 µg/kg[6] |
| Cisapride | Dogs (Gastroparesis) | Accelerated solid gastric emptying.[6][7] | 1 mg/kg[6] |
| Prucalopride | Humans (Chronic Constipation) | Increased stool frequency and improved bowel function.[8][9] | 2 mg once daily[10] |
| Tegaserod | Humans (IBS-C) | Normalized intestinal function and improved symptoms.[11] | - |
| Domperidone | Humans (Diabetic Gastroparesis) | Significant improvement in upper gastrointestinal symptoms.[12] | 20 mg QID[12] |
| Itopride | Humans (Functional Dyspepsia) | Significant improvement in symptoms compared to placebo.[13] | 50-200 mg TID[13] |
| Bethanechol | Humans (GERD) | Increased lower esophageal sphincter pressure and improved acid clearance.[14] | 5 mg SC |
| Neostigmine | Humans (Postoperative Ileus) | Increased colonic motility index.[15] | 5 µg/kg[15] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of a test compound to its target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or tissue homogenates) are prepared.[16]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and varying concentrations of the unlabeled test compound.[16][17]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Gastric Emptying Assessment via Scintigraphy
Objective: To measure the rate of gastric emptying of a radiolabeled meal.
General Protocol:
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are discontinued.[18]
-
Radiolabeled Meal: A standardized meal (e.g., low-fat egg-white meal) is prepared containing a radiotracer (e.g., 99mTc-sulfur colloid).[13][19]
-
Image Acquisition: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[13][20]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.[18]
Gastric Contractility Measurement using Force Transducers
Objective: To measure the contractile activity of the gastric antrum.
General Protocol:
-
Surgical Implantation: A force transducer is surgically implanted on the serosal surface of the gastric antrum in the experimental animal (e.g., dog).[6]
-
Recovery: The animal is allowed to recover from the surgery.
-
Data Recording: After the administration of the test agent, the contractile force of the antrum is continuously recorded.
-
Data Analysis: The frequency and amplitude of contractions are analyzed to determine the effect of the agent on gastric motility.
Signaling Pathways and Mechanisms of Action
This compound: Motilin Receptor Agonism
This compound is an erythromycin (B1671065) derivative that acts as a potent agonist at the motilin receptor.[1] Activation of the motilin receptor on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to increased muscle contraction and enhanced motility.[5][21][22]
Serotonin 5-HT₄ Receptor Agonists (Cisapride, Prucalopride, Tegaserod)
These agents stimulate 5-HT₄ receptors on enteric neurons, leading to enhanced acetylcholine (B1216132) release and subsequent smooth muscle contraction.[23]
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 8. Research progress on the roles of dopamine and dopamine receptors in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. droracle.ai [droracle.ai]
- 15. Muscarinic receptors and gastrointestinal tract smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Synergistic Potential of EM-574 with Other Gastrointestinal Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prokinetic agent EM-574, a potent motilin receptor agonist, with other gastrointestinal (GI) modulators. It explores the potential for synergistic effects when combining EM-574 with agents targeting different pharmacological pathways to enhance gastric motility. The information presented is based on preclinical and clinical data, highlighting key performance metrics and the underlying mechanisms of action.
Introduction to EM-574 and GI Modulation
EM-574 is an erythromycin (B1671065) derivative that exerts its prokinetic effects by acting as a potent agonist at motilin receptors in the gastrointestinal tract.[1][2] Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), the "housekeeping" wave of contractions in the fasting state that moves undigested material through the GI tract.[3][4] By mimicking the action of motilin, EM-574 stimulates gastric and small intestinal motility, making it a promising candidate for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[5][6]
The concept of synergistic prokinetic therapy involves the simultaneous use of agents that act on different receptors or pathways involved in the complex regulation of GI motility. This approach aims to achieve a greater therapeutic effect than that attainable with monotherapy, potentially at lower doses of individual agents, thereby minimizing side effects. This guide examines the potential for combining EM-574 with other classes of GI modulators, including serotonin (B10506) 5-HT4 receptor agonists, dopamine (B1211576) D2 receptor antagonists, and ghrelin receptor agonists.
Comparative Efficacy of GI Modulators
The following tables summarize quantitative data from various studies, comparing the effects of EM-574 and other GI modulators on key parameters of gastric motility.
Table 1: Effect on Gastric Emptying of Solids
| Compound | Species | Dose | Model | % Acceleration of Gastric Emptying (approx.) | Reference |
| EM-574 | Dog | 30 µg/kg, i.d. | Normal | Significantly accelerated | [6] |
| EM-574 | Dog | 30 µg/kg, i.d. | Clonidine-induced Gastroparesis | Completely restored to normal | [6] |
| Cisapride (B12094) | Dog | 1 mg/kg, i.d. | Normal | Significantly accelerated | [6] |
| Cisapride | Dog | 1 mg/kg, i.d. | Clonidine-induced Gastroparesis | Partially restored | [6] |
| Erythromycin | Human | 250 mg, p.o. | Diabetic Gastroparesis | T1/2 decreased from 110 min to 55 min | [7] |
| Metoclopramide (B1676508) | Human | 10 mg, p.o. | Diabetic Gastroparesis | T1/2 decreased from 110 min to 67 min | [7] |
i.d. - intraduodenal; p.o. - oral; T1/2 - half-time of gastric emptying
Table 2: Effect on Gastric Emptying of Liquids
| Compound | Species | Dose | Model | Effect on Gastric Emptying | Reference |
| EM-574 | Dog | 10 µg/kg, i.d. | Normal | Significantly accelerated | [6] |
| EM-574 | Dog | 30 µg/kg, i.d. | Clonidine-induced Gastroparesis | Completely restored to normal | [6] |
| Cisapride | Dog | 3 mg/kg, i.d. | Normal | Significantly delayed | [6] |
| Cisapride | Dog | 1 mg/kg, i.d. | Clonidine-induced Gastroparesis | Restored to normal | [6] |
i.d. - intraduodenal
Table 3: Effect on Gastric Antral Motility
| Compound | Species | Dose | Effect on Antral Contractions | Reference |
| EM-574 | Dog | 0.03 mg/kg, i.d. | Stimulated antral motility | [8] |
| Cisapride | Dog | 1 mg/kg, i.d. | Elicited antral contractions | [8] |
| Erythromycin | Human | 250 mg, i.v. | Increased amplitude and frequency | [9] |
| Metoclopramide | Human | 10 mg, i.v. | Increased amplitude and frequency | [9] |
i.d. - intraduodenal; i.v. - intravenous
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways activated by different GI modulators is key to identifying opportunities for synergistic interactions.
EM-574 (Motilin Receptor Agonist)
EM-574 binds to motilin receptors on gastrointestinal smooth muscle cells and enteric neurons.[10] This binding activates Gq and G13 proteins, leading to a cascade of intracellular events that culminate in muscle contraction.[11]
Caption: Signaling pathway of EM-574 via the motilin receptor.
Serotonin 5-HT4 Receptor Agonists (e.g., Cisapride)
5-HT4 receptor agonists like cisapride facilitate the release of acetylcholine (B1216132) (ACh) from enteric neurons, which then acts on muscarinic receptors on smooth muscle cells to induce contraction.[3]
Caption: Mechanism of action for 5-HT4 receptor agonists.
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide)
Dopamine normally has an inhibitory effect on GI motility. D2 receptor antagonists block this inhibition, thereby promoting motility. Some, like metoclopramide, also have a weak 5-HT4 agonist effect.[12]
Caption: Action of D2 receptor antagonists on GI motility.
Potential for Synergistic Interactions
While direct experimental data on the synergistic effects of EM-574 with other GI modulators is limited, the distinct mechanisms of action suggest a strong potential for additive or synergistic outcomes.
-
EM-574 and 5-HT4 Agonists: Combining a direct smooth muscle stimulant (EM-574) with an agent that enhances cholinergic neurotransmission (5-HT4 agonist) could lead to a more robust and coordinated prokinetic effect. The motilin-induced contractions could be amplified by the increased availability of acetylcholine.
-
EM-574 and D2 Antagonists: A D2 antagonist would remove the inhibitory "brake" of dopamine on motility, creating a more permissive environment for the stimulatory effects of EM-574. Studies have shown a synergistic effect when combining erythromycin and metoclopramide.[13][14]
-
EM-574 and Ghrelin Agonists: Both motilin and ghrelin receptors are structurally related and can stimulate gastric motility.[15] While they have distinct primary roles, their prokinetic effects could be complementary. Ghrelin also has anti-nausea effects which could be beneficial.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the efficacy of GI modulators.
In Vivo Gastric Emptying Studies in Dogs
-
Subjects: Healthy conscious dogs, often of a specific breed like beagles.
-
Surgical Preparation: Implantation of force transducers on the gastric antrum to measure contractile activity and/or cannulas for drug administration and sampling.
-
Test Meal: A standardized meal, which can be solid (e.g., kibble mixed with a marker), semi-solid, or liquid. For solid-phase emptying, radiolabeled markers or non-absorbable markers are often used.
-
Drug Administration: The test compound (e.g., EM-574, cisapride) is administered at various doses, typically before the test meal. Administration can be intravenous, oral, or intraduodenal.
-
Gastric Emptying Measurement:
-
Radioscintigraphy: A gamma camera tracks the passage of a radiolabeled meal out of the stomach. The half-emptying time (T1/2) is a common metric.
-
Marker Dilution: For liquid meals, the concentration of a non-absorbable marker is measured in samples taken from a duodenal cannula over time.
-
Acetaminophen Absorption: Acetaminophen is absorbed in the small intestine, so its appearance in the plasma is an indirect measure of gastric emptying.
-
-
Data Analysis: Gastric emptying rates and contractile parameters (e.g., motility index) are compared between control (placebo) and drug-treated groups.[6][8]
Experimental Workflow for Gastric Emptying Study
Caption: General workflow for an in vivo gastric emptying study.
Conclusion
EM-574 is a potent prokinetic agent with a well-defined mechanism of action. While further studies are needed to definitively establish synergistic effects, the available evidence on the distinct and complementary pathways of other GI modulators suggests that combination therapy holds significant promise for the management of complex gastrointestinal motility disorders. The strategic combination of a motilin receptor agonist like EM-574 with a 5-HT4 agonist or a D2 antagonist could provide a more comprehensive and effective therapeutic approach. Future research should focus on in vivo studies designed to quantify the synergistic potential of these drug combinations.
References
- 1. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. Effect of this compound on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of metoclopramide and erythromycin in the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin vs metoclopramide for facilitating gastric emptying and tolerance to intragastric nutrition in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]
- 15. Ghrelin, appetite, and gastric motility: the emerging role of the stomach as an endocrine organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EM574: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of EM574, a motilin receptor agonist. Adherence to these protocols is critical not only for immediate laboratory safety but also for minimizing environmental impact and maintaining regulatory compliance.
This compound, also known as Idremcinal, is an erythromycin (B1671065) derivative used in research settings.[1] As with many research-grade compounds, a specific Safety Data Sheet (SDS) may not be readily available. In the absence of specific disposal instructions, this compound should be treated as a hazardous chemical waste as a precautionary measure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling powders outside of a fume hood. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compounds, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in chemical waste management to prevent dangerous reactions.[2][3]
-
Designated Waste Container: All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and grossly contaminated PPE, should be collected in a dedicated, properly labeled, and leak-proof container.[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional. Incompatible wastes must be kept separate.[5] For example, do not mix with strong acids, bases, or oxidizing agents.
Step 2: Container Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6]
-
Content Identification: The label must clearly state "Hazardous Waste" and "this compound Waste."
-
Composition: For solutions, list all chemical components and their approximate concentrations.
-
Contact Information: Include the name of the principal investigator and the laboratory contact information.
Step 3: Storage of this compound Waste
Proper storage of chemical waste pending disposal is crucial to prevent accidents and ensure compliance.
-
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Environmental Conditions: Keep the storage area cool and dry, away from heat sources and direct sunlight.[2]
Step 4: Professional Disposal
The final and most critical step is to ensure that the waste is disposed of in an environmentally sound and legally compliant manner.
-
Licensed Waste Disposal Service: The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[7] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
-
Do Not Dispose Down the Drain: this compound, as an erythromycin derivative and antibiotic, should not be disposed of down the sanitary sewer.[8] This practice can contribute to environmental contamination and the development of antibiotic-resistant microorganisms.
-
Evaporation is Not Permitted: Evaporation of chemical waste in a fume hood is not an acceptable disposal method.[9]
Spill Management Protocol
In the event of an accidental spill of this compound, immediate and appropriate action is necessary to contain the spill and protect laboratory personnel.
| Spill Response Step | Action |
| 1. Evacuate and Alert | Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust. |
| 2. Don Appropriate PPE | Before attempting to clean the spill, ensure you are wearing the necessary PPE, including gloves, eye protection, and a lab coat. For larger spills of powdered material, respiratory protection may be required. |
| 3. Contain the Spill | For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne. |
| 4. Collect the Spilled Material | Carefully collect the absorbed or solid material using spark-proof tools and place it into a designated, sealable waste container.[4] |
| 5. Clean the Area | Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleaning materials as hazardous waste. |
| 6. Report the Incident | Report the spill to your institution's Environmental Health and Safety (EHS) department. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
